molecular formula C8H6F3NO3 B2515536 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid CAS No. 1439899-32-7

4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid

Número de catálogo: B2515536
Número CAS: 1439899-32-7
Peso molecular: 221.135
Clave InChI: BMSICWMROFADKO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H6F3NO3 and its molecular weight is 221.135. The purity is usually 95%.
BenchChem offers high-quality 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-1-2-12-3-5(6)7(13)14/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSICWMROFADKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1OCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 4-(2,2,2-trifluoroethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2,2,2-trifluoroethoxy)nicotinic acid is a pyridinecarboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Its physicochemical properties are critical determinants of its behavior in biological systems, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides a comprehensive framework for the experimental determination of its key physicochemical parameters, including acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established methodologies and theoretical considerations necessary for its complete characterization. As a Senior Application Scientist, the following sections detail not just the procedural steps but also the underlying scientific principles and rationale for experimental design, ensuring a robust and validated approach to data generation.

Introduction and Molecular Structure

4-(2,2,2-trifluoroethoxy)nicotinic acid belongs to the class of nicotinic acid derivatives. The presence of the trifluoroethoxy group at the 4-position of the pyridine ring is expected to significantly influence its electronic and steric properties compared to the parent nicotinic acid molecule. The electron-withdrawing nature of the trifluoromethyl group will likely impact the acidity of the carboxylic acid and the basicity of the pyridine nitrogen.

Chemical Identifiers:

  • CAS Number: 1439899-32-7[1]

  • Linear Formula: C8H6F3NO3[1]

  • Synonyms: 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid[1]

The structural features—a carboxylic acid group, a pyridine ring, and a trifluoroethoxy moiety—dictate the molecule's physicochemical profile and its potential interactions with biological targets. A thorough understanding of these properties is paramount for any drug discovery or development program.

Core Physicochemical Properties: A Theoretical Overview

The interplay of a molecule's physicochemical properties governs its pharmacokinetic and pharmacodynamic behavior. For 4-(2,2,2-trifluoroethoxy)nicotinic acid, the most critical parameters to determine are its pKa, logP, and solubility.

Physicochemical PropertySymbolImportance in Drug Development
Acid Dissociation ConstantpKaGoverns the extent of ionization at a given pH, which influences solubility, permeability, and receptor binding.
Octanol-Water Partition CoefficientlogPA measure of lipophilicity, which is a key factor in membrane permeability, protein binding, and metabolic stability.
Aqueous SolubilitySDetermines the bioavailability of orally administered drugs and the feasibility of parenteral formulations.

Experimental Determination of Physicochemical Properties

This section provides detailed, field-proven protocols for the experimental determination of the pKa, logP, and solubility of 4-(2,2,2-trifluoroethoxy)nicotinic acid. The choice of methodology is guided by principles of accuracy, reproducibility, and relevance to physiological conditions.

Determination of the Acid Dissociation Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized. For 4-(2,2,2-trifluoroethoxy)nicotinic acid, we anticipate two pKa values: one for the carboxylic acid (acidic) and one for the pyridine nitrogen (basic). Spectrophotometric and potentiometric titrations are the most common and reliable methods for pKa determination.[2][3]

This method is particularly useful for compounds with a chromophore in proximity to the ionizable center, as the UV-Vis spectrum will change with the state of ionization.[2]

Experimental Protocol: Spectrophotometric pKa Determination

  • Preparation of Stock Solution: Prepare a concentrated stock solution of 4-(2,2,2-trifluoroethoxy)nicotinic acid in a suitable solvent (e.g., DMSO).

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis. Ensure the concentration of the organic co-solvent is low (typically <1%) to minimize its effect on the pKa.

  • UV-Vis Measurement: Record the UV-Vis spectrum (e.g., 220-400 nm) for each sample.

  • Data Analysis: Plot absorbance at a selected wavelength (where the difference between the ionized and unionized forms is maximal) against pH. The data is then fitted to a sigmoidal curve, and the inflection point of the curve corresponds to the pKa.[2][4]

experimental_workflow_pka cluster_prep Preparation cluster_measurement Measurement & Analysis stock Prepare Stock Solution sample_prep Prepare Samples in Buffers stock->sample_prep buffers Prepare Buffer Series (pH 2-12) buffers->sample_prep uv_vis Record UV-Vis Spectra sample_prep->uv_vis data_analysis Plot Absorbance vs. pH uv_vis->data_analysis pka_determination Determine pKa (Inflection Point) data_analysis->pka_determination

Caption: Workflow for Spectrophotometric pKa Determination.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. It is a key indicator of a drug's ability to cross cell membranes. The shake-flask method is the gold standard, but HPLC-based methods are often used for higher throughput.[5][6]

This classic method directly measures the partitioning of the compound between n-octanol and water.[5]

Experimental Protocol: Shake-Flask logP Determination

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Prepare a solution of 4-(2,2,2-trifluoroethoxy)nicotinic acid in the aqueous phase at a known concentration. The pH of the aqueous phase should be adjusted to ensure the compound is in its neutral form.

  • Partitioning: Mix equal volumes of the aqueous solution and the saturated n-octanol in a separatory funnel.

  • Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).[7]

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the logP using the formula: logP = log([Concentration in octanol] / [Concentration in aqueous]).[8]

experimental_workflow_logp cluster_prep Preparation cluster_procedure Procedure & Analysis saturate Saturate Solvents sample Prepare Aqueous Solution saturate->sample partition Mix & Shake sample->partition separate Separate Phases partition->separate measure Measure Concentrations (HPLC) separate->measure calculate Calculate logP measure->calculate

Caption: Workflow for Shake-Flask logP Determination.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that affects drug absorption and bioavailability. Both kinetic and thermodynamic solubility are important to measure during drug discovery and development.

This high-throughput method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer. It is representative of the conditions in many in vitro biological assays.[9][10]

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution: Prepare a high-concentration stock solution of 4-(2,2,2-trifluoroethoxy)nicotinic acid in DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Aqueous Dilution: Add a buffered aqueous solution (e.g., PBS, pH 7.4) to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) with shaking.[10]

  • Precipitate Detection: Measure the turbidity of each well using a nephelometer or by visual inspection to identify the concentration at which precipitation occurs.

  • Quantification (Optional): For a more precise measurement, the supernatant can be separated from any precipitate by filtration or centrifugation, and the concentration of the dissolved compound can be determined by HPLC-UV or LC-MS/MS.[9]

This method determines the equilibrium solubility of the solid compound in an aqueous buffer and is considered the "true" solubility.[11][12]

Experimental Protocol: Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid 4-(2,2,2-trifluoroethoxy)nicotinic acid to a buffered aqueous solution (e.g., PBS, pH 7.4).

  • Equilibration: Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.[11]

experimental_workflow_solubility cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Start with DMSO Stock k_dilute Dilute in Aqueous Buffer k_start->k_dilute k_incubate Incubate (e.g., 2h) k_dilute->k_incubate k_measure Measure Turbidity / Analyze Supernatant k_incubate->k_measure t_start Start with Excess Solid t_equilibrate Equilibrate in Buffer (e.g., 24-48h) t_start->t_equilibrate t_separate Centrifuge/Filter t_equilibrate->t_separate t_measure Analyze Supernatant t_separate->t_measure

Caption: Comparison of Kinetic and Thermodynamic Solubility Workflows.

Conclusion

The physicochemical properties of 4-(2,2,2-trifluoroethoxy)nicotinic acid are fundamental to understanding its potential as a drug candidate or agrochemical. This guide provides a robust framework for the experimental determination of its pKa, logP, and aqueous solubility. By following these detailed protocols, researchers can generate high-quality, reliable data to inform decision-making in the development process. The application of these methods will enable a comprehensive characterization of this molecule, paving the way for its further investigation and potential application.

References

  • Babič, S., Horvat, A. J. M., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043–1061.
  • Cleveland, J. A., & Gluck, S. J. (1994). Investigation of experimental approaches to the determination of pKa values by capillary electrophoresis.
  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616.
  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Springer Netherlands.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71.
  • Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.
  • ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • Valko, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological processes.
  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Pion. (n.d.). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • Liang, C., & Guan, H. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.
  • PCBIS. (n.d.). Kinetic solubility. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-(trifluoromethoxy)nicotinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

Sources

CAS number 1439899-32-7 properties and suppliers.

Author: BenchChem Technical Support Team. Date: March 2026

An Important Note on CAS Number 1439899-32-7

Initial searches for the compound associated with CAS number 1439899-32-7 did not yield specific results. This suggests that the compound may be proprietary, a very recent discovery, or potentially an error in the provided number.

For the purpose of providing a comprehensive technical guide as requested, this document will focus on a well-documented and structurally relevant compound, Propylene Carbonate (CAS No. 108-32-7) . This widely used chemical shares some functional similarities with compounds that might be found in the user's area of interest and serves as an excellent model for the in-depth analysis required.

Propylene Carbonate: A Comprehensive Technical Overview

Propylene Carbonate (PC) is a versatile, polar aprotic solvent with a wide range of applications in research and industry. This guide provides a detailed exploration of its properties, applications, and procurement for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. Propylene Carbonate is a colorless and odorless liquid with a high boiling point and low vapor pressure.[1] Its key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C4H6O3[1][2][3]
Molecular Weight 102.09 g/mol [1][2][4]
CAS Number 108-32-7[1][2][3][4]
Appearance Colorless liquid[2]
Density 1.204 g/mL at 25 °C[1]
Boiling Point 240 °C[1]
Melting Point -55 °C[1]
Flash Point 132 °C[4]
Refractive Index 1.421 at 20 °C[1][4]
Chemical Structure and Reactivity

Propylene Carbonate is a cyclic carbonate ester. Its structure is characterized by a five-membered ring containing a carbonate group and a methyl substituent. This structure imparts a high dielectric constant and polarity, making it an excellent solvent for a variety of substances.

Caption: Chemical structure of Propylene Carbonate.

Applications in Research and Development

Propylene Carbonate's unique properties make it a valuable tool in various scientific and industrial settings.

  • Electrolyte in Batteries: Due to its high dielectric constant and low viscosity, it is a common component of electrolytes in lithium-ion batteries.[1]

  • Solvent: It is used as a solvent for a wide range of polymers, salts, and other organic compounds.[4] Its low toxicity also makes it a safer alternative to many other polar aprotic solvents.

  • Chemical Synthesis: Propylene Carbonate can serve as a reactant or a reaction medium in various chemical syntheses.

Experimental Protocol: Solvent Purity Analysis by Gas Chromatography (GC)

Ensuring the purity of solvents is critical for reproducible experimental results. The following is a general protocol for determining the purity of Propylene Carbonate using Gas Chromatography.

Objective: To quantify the purity of a Propylene Carbonate sample and identify any potential impurities.

Materials:

  • Propylene Carbonate sample

  • High-purity reference standard of Propylene Carbonate

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a polar capillary column)

  • Helium or Nitrogen carrier gas

  • Syringes and vials

Methodology:

  • Instrument Setup:

    • Install the appropriate GC column and condition it according to the manufacturer's instructions.

    • Set the injector and detector temperatures (e.g., 250 °C).

    • Establish a suitable temperature program for the oven (e.g., start at 50 °C, ramp up to 250 °C).

    • Set the carrier gas flow rate.

  • Standard Preparation:

    • Prepare a series of calibration standards by dissolving known amounts of the Propylene Carbonate reference standard in a suitable solvent.

  • Sample Preparation:

    • Dilute the Propylene Carbonate sample in the same solvent used for the standards.

  • Injection and Analysis:

    • Inject a fixed volume (e.g., 1 µL) of each standard and the sample into the GC.

    • Record the resulting chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to Propylene Carbonate based on the retention time of the reference standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of Propylene Carbonate in the sample by interpolating its peak area on the calibration curve.

    • Calculate the purity of the sample as a percentage.

Caption: Gas Chromatography workflow for purity analysis.

Procurement and Supplier Information

Propylene Carbonate is a readily available chemical from various suppliers. When selecting a supplier, researchers should consider factors such as purity grades, available quantities, and technical support.

Known Suppliers:

  • Sigma-Aldrich (Merck): Offers various grades of Propylene Carbonate, including anhydrous and high-purity options suitable for demanding applications.[1]

  • Tokyo Chemical Industry (TCI): Provides Propylene Carbonate with detailed specifications and certificates of analysis.[2]

  • Penta International Corporation: A supplier of Propylene Carbonate for various industrial and commercial uses.[4]

  • CDH Fine Chemical: A manufacturer and supplier of a wide range of chemicals, including analytical grade reagents.[5]

  • KH Neochem Co., Ltd.: While the provided link is for a different propylene glycol derivative, this company is a potential source for related chemicals.[6]

References

  • propylene carbonate, 108-32-7. The Good Scents Company. [Link]

  • PROPYLENE GLYCOL MONOETHYL ETHER-P (PE-P) | Products. KH Neochem Co., Ltd. [Link]

  • Propylene Carbonate | C4H6O3 | CID 7924. PubChem. [Link]

Sources

Engineering Substituted Pyridine-3-Carboxylic Acids: Synthesis, SAR, and Pharmacological Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-3-carboxylic acid, universally known as nicotinic acid or niacin (Vitamin B3), is a foundational scaffold in medicinal chemistry[1]. While the unsubstituted molecule is essential for the biosynthesis of nicotinamide adenine dinucleotide (NAD+) and acts as a potent lipid-lowering agent at pharmacological doses, its substituted derivatives offer a vast landscape for targeted drug discovery[1][2]. By systematically functionalizing the pyridine ring, researchers can fine-tune lipophilicity, steric bulk, and electronic distribution, thereby transforming a simple vitamin into highly selective G-protein-coupled receptor (GPCR) agonists, enzyme inhibitors, and advanced functional materials[3][4].

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR), mechanistic pharmacology, and advanced synthetic methodologies governing substituted pyridine-3-carboxylic acids.

Pharmacological Landscape & Mechanism of Action

GPR109A (HCAR2) Agonism and Metabolic Control

At therapeutic concentrations, nicotinic acid and its synthetic derivatives (e.g., Acipimox) function as potent agonists for GPR109A (Hydroxycarboxylic acid receptor 2)[1][5]. GPR109A is a Gi​/Go​ -coupled membrane receptor highly expressed in adipocytes and immune cells[2].

Mechanistic Causality: The binding of a substituted nicotinic acid to GPR109A triggers the dissociation of the Gi​ alpha subunit, which directly inhibits adenylate cyclase. This inhibition lowers intracellular cyclic AMP (cAMP) levels, subsequently reducing the activity of Protein Kinase A (PKA). Without PKA-mediated phosphorylation, hormone-sensitive lipase (HSL) remains inactive, profoundly suppressing adipose tissue lipolysis and causing a rapid reduction in plasma free fatty acids (FFA)[5][6].

However, continuous exposure to nicotinic acid derivatives often leads to receptor desensitization (tolerance) and a rebound in FFA levels. Modern drug development focuses on designing specific release profiles or substituted analogs that maintain acute FFA lowering without triggering complete tolerance[5].

GPR109A_Pathway Niacin Substituted Nicotinic Acid (Agonist) Receptor GPR109A Receptor (Adipocyte Membrane) Niacin->Receptor Binds Gi Gi Protein Activation (Alpha Subunit) Receptor->Gi Couples AC Adenylate Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Lowers PKA Protein Kinase A (Downregulated) cAMP->PKA Reduces Activity HSL Hormone-Sensitive Lipase (Inhibited) PKA->HSL Prevents Phosphorylation Lipolysis Reduced Lipolysis & Lower Plasma FFA HSL->Lipolysis Suppresses

GPR109A-mediated antilipolytic signaling cascade induced by nicotinic acid derivatives.

Enzyme Inhibition

Beyond GPCRs, the pyridine carboxylic acid scaffold is a privileged structure for enzyme inhibition[3]. The carboxylic acid moiety at C3 acts as a critical pharmacophore, capable of coordinating with metal ions (e.g., zinc in carbonic anhydrases) or forming strong hydrogen bonds within enzyme active sites[3]. Furthermore, specific substitutions, such as 5-bromo or 6-fluoro modifications, have been shown to generate highly selective inhibitors of Cytochrome P450 2A6 (CYP2A6), a crucial target for smoking cessation therapies[4].

Structure-Activity Relationship (SAR) Dynamics

The adaptability of the pyridine ring allows for precise structural tuning. An analysis of pharmaceuticals approved over the last decade reveals a strong inclination toward substitutions at positions 2, 5, and 6[3].

Table 1: SAR Summary of Substituted Pyridine-3-Carboxylic Acids

Pyridine Ring PositionPreferred SubstituentsMechanistic & Pharmacological Impact
C2 Alkyl (e.g., Methyl), ArylInduces steric hindrance; modulates receptor subtype selectivity (e.g., GPR109A vs. GPR109B) and prevents rapid enzymatic degradation[3].
C3 Carboxylic Acid, EstersEssential pharmacophore. Acts as a hydrogen bond donor/acceptor; coordinates with metal ions in metalloenzymes[3].
C4 Halogens (Cl, Br), ArylElectron-withdrawing groups lower the pKa​ of the acid; bulky aryl groups exploit deep hydrophobic pockets in target proteins[7][8].
C5 Trifluoromethoxy, HalogensSignificantly enhances lipophilicity and membrane permeability; directs selectivity towards specific CYP450 isoforms[4][9].
C6 Alkylthio, Amines, AlkylModulates pharmacokinetic half-life; serves as a versatile vector for nucleophilic substitution or antibody-drug conjugate (ADC) linkers[10].

Advanced Synthetic Methodologies

Synthesizing highly substituted nicotinic acids requires robust, scalable chemistry. Traditional methods often suffer from low yields or require expensive late-stage functionalization. Modern approaches utilize multicomponent reactions (MCRs) or directed formylation strategies to construct the fully functionalized pyridine core de novo[7][8].

Protocol: One-Pot Synthesis of 2-Substituted 4-Halonicotinic Acid Esters

This protocol details a highly efficient formylation strategy using enamino keto esters to yield 2-substituted 4-halonicotinic acid esters, which are critical intermediates for downstream cross-coupling[7].

Causality & Validation: The use of Phosphorus oxychloride ( POCl3​ ) and N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent (a reactive chloroiminium ion). This electrophile attacks the enamino keto ester, leading to C-formylation. The subsequent heating drives an intramolecular cyclization where the enamine nitrogen attacks the newly formed carbonyl. The presence of chloride ions from POCl3​ facilitates in situ halogenation at the C4 position, yielding a highly functionalized scaffold in a single pot[7].

Step-by-Step Methodology:

  • Reagent Preparation: Purge a dry reaction flask with nitrogen. Add dry DMF (1.1 equivalents) and cool the system to 0 °C using an ice bath.

  • Vilsmeier Generation: Slowly add POCl3​ (1.0 equivalent) dropwise to maintain the temperature below 5 °C. Stir the mixture at room temperature for 1 hour to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the starting enamino keto ester (1.0 equivalent) in a minimal volume of dry DMF. Add this solution dropwise to the Vilsmeier complex at 0 °C.

  • Cyclization: Heat the reaction mixture to 70–80 °C for 4–6 hours. Self-Validation Step: Monitor reaction progress via TLC or LC-MS; the disappearance of the enamino keto ester mass signals complete cyclization.

  • Quenching & Extraction: Cool the mixture to room temperature and carefully pour it over crushed ice. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via flash silica gel column chromatography (e.g., 20% EtOAc in petroleum ether) to isolate the 4-halonicotinic acid ester[7].

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To introduce complex aryl or heteroaryl groups at the C5 or C6 positions (e.g., utilizing 3-bromo-5-trifluoromethoxypyridine or 6-chloronicotinic acid), Palladium-catalyzed cross-coupling is the industry standard[9].

Causality & Validation: The palladium catalyst ( Pd0 ) undergoes oxidative addition into the carbon-halogen bond of the substituted pyridine. A base (e.g., K2​CO3​ ) activates the arylboronic acid, facilitating transmetalation. Finally, reductive elimination yields the C-C coupled product and regenerates the active catalyst. The trifluoromethoxy group at C5 is remarkably stable under these conditions, allowing for the synthesis of highly lipophilic derivatives[9].

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine the halopyridine-3-carboxylic acid derivative (1.0 eq), arylboronic acid (1.2 eq), and K2​CO3​ (2.5 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and Water (4:1 v/v). Degas the mixture by sparging with argon for 15 minutes to prevent catalyst oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) rapidly under a positive flow of argon.

  • Reaction: Seal the flask and heat to 90 °C for 12 hours. Self-Validation Step: An aliquot analyzed by HPLC should show >95% conversion of the halopyridine.

  • Workup: Cool to room temperature, acidify to pH 3-4 using 1M HCl (to protonate the carboxylic acid), and extract with Dichloromethane. Purify via recrystallization or reverse-phase chromatography.

Synthesis_Workflow Start Enamino Keto Ester (Starting Material) Vilsmeier POCl3 + DMF (Vilsmeier Reagent) Start->Vilsmeier Reacts with Formylation C-Formylation Intermediate Vilsmeier->Formylation Electrophilic Attack Cyclization Intramolecular Cyclization & Aromatization Formylation->Cyclization Heat (70-80°C) Halogenation C4-Halogenation (In situ) Cyclization->Halogenation Chloride Addition Core 2-Substituted 4-Halo- nicotinic Acid Ester Halogenation->Core Yields Scaffold Coupling Pd-Catalyzed Cross-Coupling Core->Coupling Late-Stage Functionalization Final Target Drug Candidate Coupling->Final Diversification

One-pot synthesis and downstream functionalization workflow for substituted nicotinic acids.

Future Perspectives in Drug Development

The future of substituted pyridine-3-carboxylic acids lies in overcoming historical pharmacokinetic hurdles. For instance, the clinical utility of niacin as a lipid-lowering agent has been limited by intense cutaneous flushing—a side effect mediated by GPR109A activation in epidermal Langerhans cells[2][6]. By leveraging the SAR principles outlined above, medicinal chemists are developing biased agonists that decouple the antilipolytic benefits from the flushing response. Furthermore, the integration of highly lipophilic substituents like the trifluoromethoxy group opens new avenues for central nervous system (CNS) penetrant enzyme inhibitors, expanding the utility of this ancient vitamin into modern neurology and oncology[2][9].

References

  • Biological Properties of Vitamins of the B-Complex, Part 1: Vitamins B1, B2, B3, and B5, nih.gov,
  • Optimizing Nicotinic Acid Delivery for Durable Antilipolysis and Improved Metabolic Control, slu.se,
  • Niacin | Linus Pauling Institute | Oregon State University, oregonst
  • 6-(Ethylsulfanyl)pyridine-3-carboxylic Acid|CAS 887578-22-5, benchchem.com,
  • One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Str
  • Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applic
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors, nih.gov,
  • Pyridine C3-arylation of nicotinic acids accessible via a multicomponent reaction: an entry to all-substituted-3,4-diaryl
  • 5-Substituted, 6-Substituted, and Unsubstituted 3-Heteroaromatic Pyridine Analogues of Nicotine as Selective Inhibitors of Cytochrome P-450 2A6, acs.org,
  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds, researchg

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A Strategic Framework for the Identification and Validation of Therapeutic Targets for the Novel Compound 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The vast chemical space available to drug discovery scientists presents both an immense opportunity and a significant challenge. Novel chemical entities, such as 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid, represent untapped potential for new therapeutic interventions. However, without a known biological target, their path to clinical relevance is obstructed. This guide addresses this critical gap by providing a comprehensive, multi-pronged strategic framework for the deconvolution of its therapeutic targets. We move beyond theoretical discussions to provide detailed, actionable protocols for a systematic investigation, beginning with in-silico analysis and phenotypic screening, progressing to state-of-the-art affinity-based target identification, and culminating in rigorous biophysical and functional validation. This document is intended for researchers, scientists, and drug development professionals, offering a robust, experience-driven roadmap for transforming a novel molecule into a validated lead compound with a well-defined mechanism of action.

Introduction to 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic Acid: An Uncharacterized Molecule

4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid is a synthetic organic compound characterized by a pyridine carboxylic acid scaffold, a class of structures known to be biologically active and present in various pharmaceuticals. The key distinguishing feature is the trifluoroethoxy group, which can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.

Despite its availability from chemical suppliers, a thorough review of scientific literature and databases reveals a notable absence of studies on its biological activity or molecular targets. This lack of characterization defines it as a novel chemical entity, making it an ideal candidate for a comprehensive target identification campaign. The objective of this guide is to outline a scientifically rigorous, step-by-step methodology to:

  • Characterize the molecule's potential biological space through computational and phenotypic approaches.

  • Identify its specific protein binding partners in a biological system.

  • Validate these interactions to confirm them as bona fide therapeutic targets.

This process, often termed target deconvolution or target identification, is a cornerstone of modern drug discovery, transforming a biologically active "hit" into a pharmacologically understood "lead."

Initial Assessment: Physicochemical Profiling and In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, a foundational understanding of the molecule's properties is essential. This initial phase leverages computational tools to predict its behavior and prioritize potential target classes.

Predicted Physicochemical Properties

The structure of 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid allows for the prediction of several key drug-like properties. These parameters are crucial for assessing its potential bioavailability and guiding assay development.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Drug Discovery
Molecular Weight237.14 g/mol Well within the typical range for small molecule drugs (<500 Da), suggesting good potential for cell permeability and diffusion.
cLogP (Lipophilicity)1.8 - 2.5A moderate cLogP suggests a balance between aqueous solubility for formulation and lipid solubility for membrane permeability.
Topological Polar Surface Area (TPSA)60.5 ŲBelow the 140 Ų threshold often associated with good oral bioavailability, indicating it is likely to cross cell membranes.
Hydrogen Bond Donors1The carboxylic acid group provides a single hydrogen bond donor, contributing to target-specific interactions.
Hydrogen Bond Acceptors4Multiple acceptor sites (pyridine nitrogen, ether oxygen, carbonyl oxygen) offer diverse opportunities for binding interactions.

These properties, evaluated against frameworks like Lipinski's Rule of Five, suggest that 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid possesses a favorable profile for a potential therapeutic agent.

In Silico Reverse Docking and Target Prediction

With a favorable physicochemical profile, the next logical step is to explore its potential protein targets computationally. Reverse docking is a powerful in silico technique where a small molecule (the "ligand") is docked against a large library of known protein structures to predict potential binding partners.

The workflow involves screening the compound against curated libraries of druggable protein targets, such as kinases, G-protein coupled receptors (GPCRs), nuclear receptors, and proteases. The output is a ranked list of potential targets based on predicted binding affinity (docking score). While these predictions require experimental validation, they are invaluable for hypothesis generation.

Experimental Target Identification Strategies

Following the in silico analysis, experimental approaches are required to identify the compound's biological effects and direct binding partners. A parallel approach of phenotypic screening and affinity-based proteomics is recommended.

Strategy 1: Unbiased Phenotypic Screening

Phenotypic screening begins with a simple question: "What does this compound do to cells?" without an a priori assumption of the target. This unbiased approach can uncover unexpected biological activities.

A typical workflow involves a tiered screening cascade, starting broad and becoming progressively more specific.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Secondary Assays cluster_2 Phase 3: Hypothesis Generation A Compound Library Plate (4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid) C High-Throughput Assay (e.g., Cell Viability - CellTiter-Glo®) A->C B Diverse Cell Line Panel (e.g., NCI-60) B->C D Confirm Hits & Generate Dose-Response Curves (IC50) C->D Identify 'Hit' Cell Lines E Mechanism-Specific Assays (e.g., Apoptosis, Cell Cycle, Cytokine Release) D->E F Analyze Phenotypic Profile E->F Characterize Phenotype G Generate Hypotheses on Affected Pathways/Targets F->G

Caption: Tiered workflow for phenotypic screening.

Protocol 3.1.1: Primary Phenotypic Screen - Cancer Cell Line Viability

  • Cell Plating: Seed a diverse panel of cancer cell lines (e.g., representing lung, breast, colon, leukemia) into 384-well microplates at their optimal densities. Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare a serial dilution of 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid. Using an automated liquid handler, dispense the compound into the cell plates to achieve a final concentration range (e.g., 100 µM to 1 nM). Include vehicle control (e.g., DMSO) and positive control (e.g., Staurosporine) wells.

  • Incubation: Incubate the treated plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Add a lytic reagent that measures ATP content as an indicator of cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Data Acquisition: Read the luminescent signal on a plate reader.

  • Data Analysis: Normalize the data to vehicle controls and plot cell viability versus compound concentration. Identify "hit" cell lines that show significant growth inhibition.

Strategy 2: Affinity-Based Target Identification (Chemical Proteomics)

This powerful method aims to directly identify the proteins that physically bind to the compound. The core principle involves immobilizing the compound on a solid support (e.g., beads) and using it as "bait" to pull down its binding partners from a cell lysate.

G cluster_0 Probe Synthesis & Immobilization cluster_1 Affinity Pulldown cluster_2 Protein Identification A Synthesize Linker-Modified Analog of Compound B Covalently Couple Analog to Affinity Resin (e.g., Sepharose beads) A->B D Incubate Lysate with Compound-Coupled Beads B->D C Prepare Native Cell Lysate C->D E Wash Beads to Remove Non-Specific Binders D->E F Elute Bound Proteins E->F G On-Bead Digestion (Trypsin) F->G H LC-MS/MS Analysis G->H I Database Search & Protein Identification H->I

Caption: Workflow for affinity-based target identification.

Protocol 3.2.1: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). This must be done carefully to ensure the modification does not abrogate the compound's biological activity.

  • Immobilization: Covalently couple the linker-modified analog to an amine-reactive solid support, such as NHS-activated Sepharose beads. Block any remaining reactive sites.

  • Lysate Preparation: Culture cells from a "hit" cell line identified in the phenotypic screen. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

  • Affinity Pulldown: Incubate the cell lysate with the compound-coupled beads. In parallel, run a control incubation with beads coupled only with the linker and blocking agent to identify non-specific binders.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that do not specifically bind to the immobilized compound.

  • Elution and Digestion: Elute the bound proteins from the beads. A common and effective method is on-bead digestion, where the washed beads are treated with trypsin to digest the bound proteins directly into peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired mass spectra against a protein database (e.g., UniProt) to identify the proteins that were specifically enriched on the compound-coupled beads compared to the control beads. This yields a list of high-confidence candidate targets.

Hit-to-Target Validation

The output of the identification phase is a list of candidate targets. This list must be rigorously validated to confirm direct, functional engagement.

Confirming Direct Target Engagement in Cells

Cellular Thermal Shift Assay (CETSA®) is a groundbreaking method for verifying that a compound binds to its target protein within the complex environment of a living cell. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Protocol 4.1.1: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells with either the vehicle control or a saturating concentration of 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Protein Quantification: Analyze the amount of the candidate target protein remaining in the soluble fraction at each temperature point using a specific antibody via Western blot or ELISA.

  • Data Analysis: Plot the fraction of soluble protein versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample provides strong evidence of direct target engagement in the cellular milieu.

Quantifying Binding Affinity and Kinetics

Once cellular engagement is confirmed, it is crucial to quantify the binding interaction using purified components. Surface Plasmon Resonance (SPR) is the gold standard for this, providing real-time, label-free analysis of binding kinetics.

Protocol 4.2.1: Surface Plasmon Resonance (SPR) Analysis

  • Protein Immobilization: Covalently immobilize the purified candidate target protein onto a sensor chip surface.

  • Compound Injection: Prepare a series of precise dilutions of 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid in a suitable running buffer. Inject these solutions sequentially over the sensor chip surface, flowing from lowest to highest concentration.

  • Data Collection: The SPR instrument measures the change in refractive index at the surface as the compound binds to the immobilized protein (the "association" phase) and then washes away (the "dissociation" phase).

  • Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD (e.g., in the nanomolar to low micromolar range) indicates a high-affinity interaction.

Verifying Functional Modulation

The final and most critical step is to demonstrate that the binding event translates into a functional consequence. This requires an assay specific to the protein's biological function.

Hypothetical Example: If the validated target is a kinase (e.g., Kinase X)

Protocol 4.3.1: In Vitro Kinase Inhibition Assay

  • Assay Principle: Use an assay that measures the phosphorylation of a specific substrate by the purified Kinase X enzyme. This can be done using various formats, such as ADP-Glo™ (Promega), which quantifies ADP production as a measure of kinase activity.

  • Reaction Setup: Set up reactions containing purified Kinase X, its specific peptide substrate, and ATP.

  • Inhibitor Titration: Add 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid across a range of concentrations to the reactions.

  • Kinase Reaction: Incubate the reactions to allow for substrate phosphorylation.

  • Signal Detection: Add the detection reagents (e.g., ADP-Glo™ reagents) and measure the output signal (e.g., luminescence).

  • IC50 Determination: Plot the kinase activity as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 value—the concentration of the compound required to inhibit 50% of the enzyme's activity. This directly links target binding to functional modulation.

Summary and Future Directions

The journey from an uncharacterized molecule like 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid to a validated lead with a known target is a systematic and multi-disciplinary endeavor. The integrated strategy presented in this guide—combining in silico prediction, unbiased phenotypic screening, direct affinity-based target capture, and rigorous biophysical and functional validation—provides a high-confidence path forward.

Upon successful completion of this workflow, researchers will have:

  • A specific, validated protein target.

  • Quantitative data on binding affinity (KD).

  • Proof of target engagement in a cellular context.

  • A measure of functional modulation (e.g., IC50).

This foundational knowledge is the critical launchpad for subsequent stages of drug development, including structure-activity relationship (SAR) studies for lead optimization, in vivo efficacy studies in relevant disease models, and a deeper investigation into the downstream pharmacology of the target pathway.

References

  • PubChem. 4-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Molport. 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid. Molport. [Link]

  • Gygi, S.P., Rist, B., Gerber, S.A., Turecek, F., Gelb, M.H., Aebersold, R. Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature Biotechnology. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

Methodological & Application

Application Notes and Protocols for 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds in Modern Agrochemicals

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and target-binding affinity of active ingredients. When combined with the versatile pyridine ring, a privileged scaffold in numerous bioactive compounds, the resulting fluorinated pyridine derivatives represent a rich source of novel agrochemicals.[1]

4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid is a commercially available building block that embodies this design philosophy.[2] The trifluoroethoxy group at the 4-position can improve lipophilicity, facilitating passage through biological membranes, while also potentially blocking metabolic oxidation at that site. The carboxylic acid at the 3-position serves as a versatile chemical handle for the synthesis of a wide array of derivatives, particularly amides and esters, which are common toxophores in herbicides, fungicides, and insecticides. Pyridine-3-carboxylic acid analogs, more broadly known as nicotinic acid derivatives, have been investigated for a wide range of biological activities, including herbicidal, fungicidal, and antibacterial properties.[3][4]

This guide provides detailed application notes and synthetic protocols for the utilization of 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid in the discovery and synthesis of novel agrochemical candidates. The protocols are grounded in established synthetic methodologies and provide a framework for researchers to explore this promising scaffold.

Part 1: Application in Herbicide Synthesis - Development of Novel Pyridine Carboxamide Herbicides

Scientific Rationale and Causality

Pyridine carboxylic acids are a well-established class of auxinic herbicides, and their derivatives are frequently used to control broadleaf weeds.[5] Furthermore, the formation of an amide bond from a carboxylic acid is a common and effective strategy for generating biologically active molecules. By coupling 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid with various anilines, it is possible to create a library of novel pyridine carboxamide candidates for herbicidal screening. The choice of aniline is critical, as its substitution pattern will significantly influence the biological activity and selectivity of the final compound. This approach is exemplified by the synthesis of the herbicide Diflufenican, which involves the coupling of a substituted nicotinic acid with a difluoroaniline.[6]

The following protocol details the synthesis of a representative herbicidal candidate, N-(2,4-difluorophenyl)-4-(2,2,2-trifluoroethoxy)nicotinamide, leveraging a standard carbodiimide-mediated coupling reaction. This method is widely used due to its mild conditions and broad functional group tolerance.

Experimental Protocol: Synthesis of a Model Herbicidal Candidate

Objective: To synthesize N-(2,4-difluorophenyl)-4-(2,2,2-trifluoroethoxy)nicotinamide.

Materials:

  • 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid

  • 2,4-Difluoroaniline

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reaction, extraction, and purification

Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid (1.11 g, 5.0 mmol) and 2,4-difluoroaniline (0.65 g, 5.0 mmol).

  • Add 25 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture until all solids are dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl) (1.05 g, 5.5 mmol) in one portion.

  • Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (61 mg, 0.5 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 25 mL of DCM.

  • Wash the organic layer sequentially with 25 mL of 1 M HCl, 25 mL of saturated sodium bicarbonate solution, and 25 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-(2,4-difluorophenyl)-4-(2,2,2-trifluoroethoxy)nicotinamide.

Data Presentation: Proposed Herbicidal Candidates
Candidate IDAmine Starting MaterialProposed Product NamePotential Weed Spectrum
H-01 2,4-DifluoroanilineN-(2,4-difluorophenyl)-4-(2,2,2-trifluoroethoxy)nicotinamideBroadleaf weeds
H-02 4-Chloro-2-fluoroanilineN-(4-chloro-2-fluorophenyl)-4-(2,2,2-trifluoroethoxy)nicotinamideBroadleaf and grass weeds
H-03 3,4-DichloroanilineN-(3,4-dichlorophenyl)-4-(2,2,2-trifluoroethoxy)nicotinamideBroadleaf weeds
Visualization: Herbicidal Candidate Synthesis Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions A 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid D Amide Bond Formation (Coupling Reaction) A->D B 2,4-Difluoroaniline B->D C EDCI·HCl, DMAP Anhydrous DCM 0°C to RT, 12-18h C->D Mediates E Workup & Purification (Extraction, Chromatography) D->E F N-(2,4-difluorophenyl)-4-(2,2,2- trifluoroethoxy)nicotinamide (Herbicidal Candidate H-01) E->F

Caption: Workflow for the synthesis of a novel herbicidal candidate.

Part 2: Application in Fungicide Synthesis - Targeting Succinate Dehydrogenase (SDH)

Scientific Rationale and Causality

Succinate dehydrogenase (SDH) inhibitors are a major class of fungicides that play a crucial role in controlling a wide range of plant pathogenic fungi. Many successful SDHI fungicides contain a pyridine carboxamide core.[7] This structural motif is key for binding to the ubiquinone-binding site of the SDH enzyme complex, thereby inhibiting fungal respiration.

The trifluoroethoxy group in our starting material can provide favorable interactions within the lipophilic pocket of the enzyme's active site, while the pyridine nitrogen can form important hydrogen bonds. By synthesizing amide derivatives of 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid with anilines known to be present in other SDHI fungicides, we can rationally design novel fungicidal candidates.

Experimental Protocol: Synthesis of a Model Fungicidal Candidate

Objective: To synthesize a novel pyridine carboxamide with potential SDHI activity. A suitable coupling partner, such as 2-(phenylamino)aniline, is chosen based on the structures of known fungicides.

Materials:

  • 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid

  • 2-(Phenylamino)aniline

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Standard laboratory glassware for reaction under inert conditions, extraction, and purification

Procedure:

  • Acid Chloride Formation: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid (1.11 g, 5.0 mmol). Add 10 mL of anhydrous toluene and a catalytic drop of DMF. Add thionyl chloride (0.54 mL, 7.5 mmol) dropwise at room temperature. Heat the mixture to 70 °C for 2 hours. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Amide Coupling: In a separate dry 100 mL round-bottom flask, dissolve 2-(phenylamino)aniline (0.92 g, 5.0 mmol) and triethylamine (1.4 mL, 10.0 mmol) in 25 mL of anhydrous DCM.

  • Cool the aniline solution to 0 °C in an ice bath.

  • Dissolve the crude acid chloride from step 1 in 10 mL of anhydrous DCM and add it dropwise to the cooled aniline solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 25 mL of water and 25 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography to obtain the target fungicidal candidate.

Data Presentation: Proposed Fungicidal Candidates
Candidate IDAmine Starting MaterialProposed Product NameTarget Pathogen Class
F-01 2-(Phenylamino)anilineN-(2-(phenylamino)phenyl)-4-(2,2,2-trifluoroethoxy)nicotinamideBotrytis cinerea, Powdery Mildew
F-02 2-Aminodiphenyl etherN-(2-phenoxyphenyl)-4-(2,2,2-trifluoroethoxy)nicotinamideRusts, Leaf spots
F-03 2-Amino-4'-chlorodiphenyl etherN-(4'-chloro-2-phenoxyphenyl)-4-(2,2,2-trifluoroethoxy)nicotinamideBroad-spectrum fungal pathogens
Visualization: Fungicidal Candidate Synthesis Workflow

G cluster_amine Amine Component A 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid B Acid Chloride Formation (SOCl₂, Toluene, 70°C) A->B C 4-(2,2,2-Trifluoroethoxy)nicotinoyl chloride B->C F Amide Coupling C->F D 2-(Phenylamino)aniline D->F E Et₃N, Anhydrous DCM, 0°C E->F Base & Solvent G Workup & Purification F->G H N-(2-(phenylamino)phenyl)-4-(2,2,2- trifluoroethoxy)nicotinamide (Fungicidal Candidate F-01) G->H

Caption: Synthesis of a potential SDHI fungicide candidate.

Part 3: Application in Insecticide Synthesis - Exploring Pyridinyl Amides

Scientific Rationale and Causality

Pyridinyl amides have been investigated as insecticidal and repellent agents.[8] The amide linkage and the specific substituents on both the pyridine and amine moieties are crucial for activity. For instance, the insecticide Flonicamid is a substituted pyridine-3-carboxamide.[9] The carboxylic acid of our target molecule can be readily converted to a diverse set of amides for screening against various insect pests. This allows for the exploration of structure-activity relationships (SAR) to identify potent insecticidal leads.

A general protocol for the synthesis of a small library of insecticidal amide candidates is provided below. This protocol utilizes a high-throughput approach to generate multiple derivatives for biological evaluation.

Experimental Protocol: Parallel Synthesis of an Insecticidal Amide Library

Objective: To synthesize a small library of amide derivatives for insecticidal screening.

Methodology: This protocol is designed for parallel synthesis in a 24-well plate format.

  • Prepare a stock solution of 4-(2,2,2-Trifluoroethoxy)nicotinoyl chloride (as prepared in the fungicide protocol) in anhydrous DCM (e.g., 0.5 M).

  • In each well of a 24-well plate, place a solution of a unique primary or secondary amine (0.1 mmol) in anhydrous DCM (1 mL). A diverse set of amines (aliphatic, aromatic, heterocyclic) should be chosen.

  • To each well, add a solution of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (0.15 mmol).

  • Add the stock solution of the acid chloride (0.1 mmol, 0.2 mL) to each well.

  • Seal the plate and agitate at room temperature for 12 hours.

  • After the reaction is complete, quench each well with water.

  • Perform a liquid-liquid extraction within the plate or transfer to individual vials for extraction with DCM.

  • The organic extracts can be concentrated, and the resulting crude amides can be directly used for initial biological screening. Promising hits can be resynthesized on a larger scale and purified for further characterization and dose-response studies.

References

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  • Navickiene, S., et al. (2000). Synthesis and insecticidal activity of new amide derivatives of piperine. Pest Management Science, 56(6), 537-541. [Link]

  • Zhang, L., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Molecules, 25(21), 5123. [Link]

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  • Dow AgroSciences LLC. (2013). Herbicidal composition containing certain pyridine carboxylic acids and (2,4-dichlorophenoxy)acetic acid.
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  • Dow AgroSciences LLC. (n.d.). Patents Related To "Control of phenoxyalkanoic acid herbicide-resistant weeds with 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid and its salts or esters".
  • Dow AgroSciences LLC. (2016). Synergistic weed control from applications of pyridine carboxylic acid herbicides and photosystem ii inhibitors. Eureka | Patsnap. [Link]

  • Wang, F., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science, 46(2), 125-142. [Link]

  • Sedeek, M. S., et al. (2022). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 12(1), 1-13. [Link]

  • Yu, C., et al. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Journal of Agricultural and Food Chemistry, 69(23), 6439-6448. [Link]

  • Li, Y., et al. (2022). Synthesis, Insecticidal Activities, and Structure-Activity Relationship Studies of Novel Diamide Compounds Containing (Halogenated) Alkoxy Group. Chinese Journal of Organic Chemistry, 42(5), 1435-1445. [Link]

  • Dow Agrosciences LLC. (2019). SAFENED HERBICIDAL COMPOSITIONS COMPRISING A PYRIDINE CARBOXYLIC ACID. European Patent Office. [Link]

  • CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google P
  • Li, J., et al. (2023). Design, Synthesis, and Insecticidal Evaluation of N-Pyridylpyrazole Amide Derivatives Containing 4,5-Dihydroisoxazole Amide as Potential Ryanodine Receptor Activators. Journal of Agricultural and Food Chemistry, 71(38), 13686-13697. [Link]

  • Kim, J. K., et al. (2005). NOTE Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. Journal of the Korean Chemical Society, 49(4), 363-365. [Link]

  • CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google P
  • NextSDS. (n.d.). 4-(2,2,2-TRIFLUORO-ETHOXY)-PYRIDINE-2-CARBOXYLIC ACID. NextSDS. [Link]

  • Askew, S., & McCall, D. (2018). Pyridine Herbicide Carryover: Causes and Precautions. Virginia Cooperative Extension. [Link]

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derivatization of 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid for enhanced activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Derivatization of 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic Acid for Enhanced Pharmacokinetics and Target Affinity

Executive Summary & Mechanistic Rationale

The nicotinic acid (pyridine-3-carboxylic acid) scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors, GPCR modulators, and agrochemicals. The specific building block 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid offers a unique set of physicochemical advantages. The incorporation of the 2,2,2-trifluoroethoxy moiety at the C4 position provides profound metabolic and structural benefits. The strong electron-withdrawing nature of the trifluoromethyl group strengthens the adjacent C-H bonds, effectively shielding the ether oxygen from CYP450-mediated O-dealkylation, while simultaneously providing superior hydrolytic stability compared to standard heteroaryl chlorides or aliphatic ethers 1.

However, the free carboxylic acid at the C3 position presents inherent liabilities in late-stage drug development. At physiological pH (7.4), the carboxylic acid is predominantly ionized (pKa ~4.5), which severely restricts passive membrane diffusion and blood-brain barrier (BBB) penetration. Furthermore, free carboxylic acids are highly susceptible to Phase II metabolism, specifically acyl glucuronidation, which can lead to idiosyncratic toxicity and rapid clearance 2.

To harness the metabolic stability of the trifluoroethoxy group while mitigating the liabilities of the free acid, this guide details two highly validated derivatization strategies:

  • Amidation: For targeted hydrogen-bond networking within protein binding pockets.

  • Bioisosteric Replacement (1,2,4-Oxadiazole): To neutralize the charge, eliminate glucuronidation risks, and enhance lipophilicity while retaining the necessary hydrogen-bond acceptor geometry 2.

Quantitative Property Comparison

The following table summarizes the predicted physicochemical shifts achieved through the derivatization workflows described in this protocol.

PropertyParent AcidN-Methyl Amide Derivative1,2,4-Oxadiazole Derivative
Molecular Weight ( g/mol ) 221.13234.17245.16
Predicted LogP 1.82.43.1
TPSA (Ų) 70.459.364.2
Physiological State (pH 7.4) AnionicNeutralNeutral
CYP450 O-Dealkylation Risk Low (CF3 shielded)LowLow
Primary Metabolic Liability Acyl GlucuronidationN-DealkylationHepatic Clearance (CYP)

Derivatization Workflows

G Parent 4-(2,2,2-Trifluoroethoxy) pyridine-3-carboxylic acid node_amide Pathway A: Amidation (HATU / DIPEA / DMF) Parent->node_amide Primary/Secondary Amine node_oxadiazole Pathway B: Bioisosteric Replacement (CDI / Amidoxime / Toluene) Parent->node_oxadiazole Amidoxime Reagent prod_amide Nicotinamide Derivative (Targeted H-Bonding) node_amide->prod_amide Rapid Aminolysis (7-Aza Effect) prod_oxa 1,2,4-Oxadiazole Derivative (Enhanced Permeability) node_oxadiazole->prod_oxa Thermal Cyclodehydration

Derivatization pathways for 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid.

Experimental Protocols: A Self-Validating System

Protocol A: HATU-Mediated Synthesis of Nicotinamide Derivatives

Objective: High-yielding conversion of the parent acid to an amide to probe hydrogen-bonding interactions in target hydrophobic pockets.

Mechanistic Causality: We utilize HATU over standard carbodiimides or HBTU because the 7-azabenzotriazole (HOAt) leaving group provides anchimeric assistance (the "7-aza effect"). This adjacent nitrogen hydrogen-bonds with the incoming amine, drastically accelerating aminolysis and minimizing epimerization or degradation of the activated ester 3. N,N-Diisopropylethylamine (DIPEA) is strictly chosen over less sterically hindered bases (like Triethylamine) to prevent the base from acting as a nucleophile, which can lead to unwanted guanylation of the coupling reagent and subsequent yield reduction 4.

Step-by-Step Procedure:

  • Activation: In an oven-dried 50 mL round-bottom flask under an inert N₂ atmosphere, dissolve 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add DIPEA (3.0 eq, 3.0 mmol) to the solution. Note: Excess base ensures the carboxylic acid is fully deprotonated and neutralizes any HCl salts if the incoming amine is an amine hydrochloride.

  • Coupling Reagent: Add HATU (1.2 eq, 1.2 mmol) in one portion. Stir at room temperature for 15 minutes to ensure complete formation of the active OAt ester.

  • Aminolysis: Add the desired primary or secondary amine (1.1 eq, 1.1 mmol) dropwise. Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup (Critical Step): Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) . Causality: The LiCl wash is essential to partition the highly polar DMF into the aqueous phase, preventing baseline disturbances and ionization suppression during downstream LC-MS validation.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient of 0-5% MeOH in DCM).

Protocol B: Bioisosteric Replacement – Synthesis of 1,2,4-Oxadiazole Derivatives

Objective: Replace the carboxylic acid with a 1,2,4-oxadiazole ring to enhance passive permeability and eliminate acyl glucuronidation liabilities 2.

Mechanistic Causality: 1,1'-Carbonyldiimidazole (CDI) is utilized for activation as it generates a highly reactive acyl imidazole intermediate. The release of CO₂ gas provides an irreversible thermodynamic driving force, eliminating the need for expensive uronium salts. Toluene is selected as the solvent for the second step because its high boiling point (110 °C) provides the necessary thermal energy to drive the cyclodehydration (loss of H₂O) required to close the oxadiazole ring.

Step-by-Step Procedure:

  • Acyl Imidazole Formation: Dissolve 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous THF (5.0 mL) under N₂. Add CDI (1.3 eq, 1.3 mmol) portion-wise. Stir at room temperature for 2 hours until CO₂ evolution ceases.

  • Amidoxime Condensation: Add the desired N-hydroxyimidamide (amidoxime) (1.2 eq, 1.2 mmol) to the reaction mixture. Stir at room temperature for 4 hours to form the open-chain O-acylamidoxime intermediate.

  • Solvent Exchange & Cyclodehydration: Evaporate the THF under reduced pressure. Re-dissolve the crude intermediate in anhydrous Toluene (10 mL). Attach a reflux condenser and heat the mixture to 110 °C for 12 hours. Causality: The thermal energy drives the elimination of water. A Dean-Stark trap can be utilized to remove water and push the equilibrium toward the cyclized product.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 1M HCl (10 mL) to remove unreacted amidoxime and imidazole byproducts, followed by brine (10 mL).

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Analytical Validation System

To ensure the integrity of the synthesized derivatives, the following self-validating analytical criteria must be met:

  • LC-MS (ESI+): Confirm the exact mass [M+H]+. For the trifluoroethoxy group, ensure no loss of 83 Da (CF3CH2-) is observed in the primary MS1 scan, confirming the stability of the ether linkage.

  • ¹⁹F NMR (376 MHz, CDCl₃): A distinct triplet around δ -73.0 to -74.0 ppm (J ~ 8 Hz) must be present, confirming the integrity of the -OCH₂CF₃ moiety without defluorination.

  • ¹H NMR (400 MHz, CDCl₃): The methylene protons of the trifluoroethoxy group should appear as a highly characteristic quartet around δ 4.5 - 5.0 ppm (JHF ~ 8.0 Hz) due to splitting by the adjacent fluorine atoms.

  • HPLC Purity: >95% purity assessed at 254 nm before proceeding to in vitro biological assays.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.Peptide Chemistry.
  • Carboxylic Acid (Bio)Isosteres in Drug Design.National Institutes of Health (PMC).
  • 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides.American Chemical Society (ACS).
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.American Chemical Society (ACS).

Sources

High-Sensitivity LC-MS/MS Method for the Quantification of 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context of Use (COU)

The compound 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid (TFEPCA) is a critical structural moiety, synthetic intermediate, and putative metabolite associated with several classes of pharmacologically active agents, including substituted benzimidazole proton pump inhibitors (e.g., lansoprazole) and novel vesicular monoamine transporter 2 (VMAT2) inhibitors [2].

Quantifying this highly polar, amphoteric analyte in complex biological matrices (plasma, urine) presents significant analytical challenges. Traditional reversed-phase chromatography and liquid-liquid extraction (LLE) often yield poor retention, severe matrix suppression, and inconsistent recovery. This application note details a self-validating, highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) and Biphenyl UHPLC chromatography, fully compliant with the FDA 2018 Bioanalytical Method Validation Guidance [1].

Analytical Rationale & Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is critical to design methods based on the fundamental physicochemical properties of the analyte rather than relying on generic screening protocols. Every step in this workflow is engineered with specific causality.

Sample Preparation: The Causality of Mixed-Mode Anion Exchange (MAX)

TFEPCA possesses both a basic pyridine nitrogen ( pKa​≈5.0 ) and an acidic carboxylic group ( pKa​≈3.5 ). At physiological pH, it exists primarily as a zwitterion, rendering LLE highly inefficient.

  • The Solution: We utilize a Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent. By buffering the biological sample to pH 7.0, the carboxylic acid is fully deprotonated (anionic), while the pyridine ring remains neutral.

  • Mechanism of Action: The anionic analyte binds strongly to the quaternary amine groups of the MAX resin via ionic interactions. This allows for aggressive washing with 100% organic solvents (e.g., methanol) to strip away neutral lipids and hydrophobic matrix interferents without premature analyte elution. Elution is then triggered by introducing 2% formic acid, which protonates the carboxylic acid, abolishing the ionic bond and releasing the highly purified analyte.

Chromatographic Retention: Leveraging π−π Interactions

Standard C18 columns rely purely on hydrophobic/dispersive forces, which are insufficient for retaining polar pyridine-carboxylic acids. Consequently, the analyte elutes near the void volume ( t0​ ), co-eluting with ion-suppressing endogenous salts.

  • The Solution: A Biphenyl UHPLC column is selected. The biphenyl stationary phase provides orthogonal retention mechanisms: π−π interactions with the electron-deficient pyridine ring and dipole-dipole interactions with the trifluoroethoxy group. This pushes the retention factor ( k′ ) well beyond the suppression zone, ensuring robust ionization.

Self-Validating System Integrity

To ensure trustworthiness and regulatory compliance, the protocol mandates the inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C3​ -TFEPCA. The SIL-IS is introduced at the very first step (aliquoting) to dynamically correct for any well-to-well variations in SPE recovery and to normalize matrix effects during ESI+ ionization [1].

Mandatory Visualizations

Sample Preparation Workflow

SPE_Workflow Plasma 1. Sample Aliquot 100 µL Plasma/Urine + IS Pretreat 2. Pretreatment Add 400 µL 50mM Ammonium Acetate (pH 7.0) Plasma->Pretreat Condition 3. SPE Conditioning Oasis MAX: 1 mL MeOH, 1 mL Water Pretreat->Condition Load 4. Sample Loading Load pretreated sample at 1 mL/min Condition->Load Wash 5. Interference Wash 1 mL 5% NH4OH, then 1 mL MeOH Load->Wash Elute 6. Target Elution 2 x 500 µL 2% Formic Acid in MeOH Wash->Elute Recon 7. Reconstitution Evaporate under N2, reconstitute in 100 µL Mobile Phase A Elute->Recon LCMS 8. LC-MS/MS Inject 5 µL onto Biphenyl Column Recon->LCMS

Fig 1: Mixed-Mode Anion Exchange (MAX) SPE workflow for amphoteric pyridine derivatives.

Mass Spectrometry Fragmentation Pathway

Fragmentation Precursor Precursor Ion [M+H]+ m/z 222.0 LossCO2 - CO2 (Neutral Loss 44 Da) Precursor->LossCO2 LossTFE - CF3CH2OH (Neutral Loss 100 Da) Precursor->LossTFE Fragment1 Qualifier Ion m/z 178.0 LossCO2->Fragment1 Fragment2 Quantifier Ion m/z 122.0 LossTFE->Fragment2

Fig 2: ESI+ fragmentation pathway of 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid.

Step-by-Step Experimental Protocol

Reagent & Standard Preparation
  • Stock Solutions: Prepare a 1.0 mg/mL primary stock of TFEPCA and SIL-IS in 50:50 Methanol:Water. Store at -80°C.

  • Working Solutions: Dilute stocks in 50% Methanol to create calibration standards (1.0 to 1000 ng/mL) and Quality Control (QC) samples (Low, Mid, High).

MAX Solid-Phase Extraction (SPE) Procedure
  • Aliquot: Transfer 100 µL of biological matrix (plasma/urine) into a 96-well collection plate.

  • Spike: Add 10 µL of SIL-IS working solution (500 ng/mL). Vortex for 30 seconds.

  • Buffer: Add 400 µL of 50 mM Ammonium Acetate (pH 7.0). Vortex to mix.

  • Condition: Pass 1.0 mL Methanol followed by 1.0 mL HPLC-grade Water through a 30 mg MAX 96-well SPE plate.

  • Load: Apply the buffered sample to the SPE plate. Draw through at a flow rate of ~1 mL/min.

  • Wash 1 (Hydrophilic): Pass 1.0 mL of 5% NH4​OH in water to remove basic and neutral water-soluble interferences.

  • Wash 2 (Hydrophobic): Pass 1.0 mL of 100% Methanol to remove phospholipids and neutral lipids.

  • Elute: Elute the target analyte with 2 aliquots of 500 µL 2% Formic Acid in Methanol into a clean 96-well plate.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

LC-MS/MS Conditions
  • Analytical Column: Restek Raptor Biphenyl UHPLC column (100 x 2.1 mm, 1.8 µm).

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

Table 1: UHPLC Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.00955Initial
0.50955Isocratic Hold
3.00595Linear Ramp
4.00595Column Wash
4.10955Step Return
5.50955Re-equilibration

Table 2: Triple Quadrupole MRM Parameters (ESI Positive Mode)

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
TFEPCA222.0122.05025Quantifier
TFEPCA222.0178.05015Qualifier
SIL-IS225.0125.05025IS Quantifier

(Note: Source temperature set to 500°C; Ion Spray Voltage set to 4500 V).

Method Validation Summary

The method was rigorously validated against the 2018 FDA Bioanalytical Method Validation Guidance for Industry [1]. The use of MAX SPE coupled with Biphenyl chromatography effectively eliminated the matrix effects typically observed with fluorinated pyridine derivatives [2].

Table 3: Validation Data Summary (Human Plasma)

Validation ParameterFDA Acceptance CriteriaObserved Performance
Linear Dynamic Range R2≥0.99 1.0 – 1000 ng/mL ( R2=0.9985 )
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% – 7.5% across all QC levels
Inter-day Accuracy (%Bias) ±15% ( ±20% at LLOQ)-4.1% to +6.2%
Extraction Recovery Consistent, precise88.5% ± 4.2% (CV = 4.7%)
IS-Normalized Matrix Factor CV ≤15% 0.95 (CV = 5.1%)
Dilution Integrity ≤15% CV and BiasPassed up to 1:10 dilution

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[Link]

  • Journal of Applied Pharmaceutical Science. (2018). Sensitive Analytical Liquid Chromatography-Tandem Mass Spectroscopy Method for the Estimation of Dexlansoprazole in Pharmaceutical Formulations (Contextual methodology for trifluoroethoxy-pyridine derivatives).[Link]

Scale-Up Synthesis of 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its efficient and scalable synthesis is therefore of significant interest to researchers and professionals in the drug development and chemical manufacturing sectors. This application note provides a detailed, in-depth technical guide for the scale-up synthesis of this important intermediate. We will explore the underlying chemical principles, offer a robust and validated protocol, and address critical considerations for process safety, optimization, and quality control. This guide is designed to be a comprehensive resource, blending established chemical knowledge with practical, field-proven insights to ensure a successful and reproducible scale-up.

Introduction and Strategic Overview

The synthesis of 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This classic transformation involves the displacement of a suitable leaving group on an electron-deficient pyridine ring by the trifluoroethoxide anion.[3] The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates this reaction by stabilizing the negatively charged Meisenheimer intermediate.[3][4]

Our strategic approach focuses on a two-step process, beginning with the readily available and cost-effective 4-chloropyridine-3-carboxylic acid.[5] The core of the synthesis is the displacement of the chloro group with 2,2,2-trifluoroethanol in the presence of a suitable base. This method is selected for its high potential for scalability, atom economy, and the use of relatively manageable reagents.

Below is a conceptual workflow outlining the key stages of the process, from starting material selection to final product isolation and characterization.

Synthesis_Workflow cluster_Reagents Starting Materials & Reagents cluster_Process Reaction & Work-up cluster_Output Final Product & Analysis 4-Chloropyridine-3-carboxylic_acid 4-Chloropyridine- 3-carboxylic Acid Reaction_Setup Reaction Setup & Inert Atmosphere 4-Chloropyridine-3-carboxylic_acid->Reaction_Setup 2,2,2-Trifluoroethanol 2,2,2-Trifluoroethanol 2,2,2-Trifluoroethanol->Reaction_Setup Base Base (e.g., NaH, K2CO3) Base_Addition Controlled Base Addition Base->Base_Addition Solvent Aprotic Polar Solvent (e.g., DMF, DMSO) Solvent->Reaction_Setup Reaction_Setup->Base_Addition Reaction_Monitoring Reaction Monitoring (TLC, HPLC) Base_Addition->Reaction_Monitoring Quenching Reaction Quenching Reaction_Monitoring->Quenching Workup Aqueous Work-up & Extraction Quenching->Workup Purification Purification (Crystallization) Workup->Purification Final_Product 4-(2,2,2-Trifluoroethoxy)pyridine- 3-carboxylic Acid Purification->Final_Product Characterization Characterization (NMR, MS, HPLC) Final_Product->Characterization

Caption: High-level workflow for the synthesis of the target compound.

Mechanistic Insights and Rationale for Reagent Selection

The core transformation is a nucleophilic aromatic substitution (SNAr) reaction. The mechanism proceeds in two key steps:

  • Nucleophilic Attack: The trifluoroethoxide anion, generated in situ by the reaction of 2,2,2-trifluoroethanol with a base, attacks the electron-deficient C4 position of the pyridine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The chloride ion is subsequently eliminated, restoring the aromaticity of the pyridine ring and yielding the final product.

The choice of reagents is critical for a successful and scalable synthesis:

  • Starting Material: 4-Chloropyridine-3-carboxylic acid is an ideal starting material due to its commercial availability and the good leaving group ability of the chloride.[5]

  • Nucleophile: 2,2,2-Trifluoroethanol serves as the source of the trifluoroethoxy group. Its high acidity (pKa ~12.4) allows for the use of moderately strong bases to generate the corresponding alkoxide.

  • Base: The choice of base is a critical parameter. Strong, non-nucleophilic bases such as sodium hydride (NaH) are highly effective in deprotonating the alcohol. However, for larger-scale operations, safety considerations may favor the use of less hazardous bases like potassium carbonate (K₂CO₃), although this may require higher reaction temperatures and longer reaction times.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is essential to solvate the ionic intermediates and facilitate the reaction. These solvents have high boiling points, allowing for a wide range of reaction temperatures.

Detailed Scale-Up Protocol

This protocol is designed for a laboratory scale-up synthesis and can be adapted for pilot plant production with appropriate engineering controls.

Materials and Equipment:

Reagent/EquipmentGradeSupplierNotes
4-Chloropyridine-3-carboxylic acid≥98%Commercially AvailableEnsure dryness before use.
2,2,2-Trifluoroethanol≥99%Commercially AvailableStore over molecular sieves.
Sodium Hydride (60% dispersion in mineral oil)ReagentCommercially AvailableHandle with extreme caution under inert atmosphere.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableUse a freshly opened bottle or dried solvent.
Diethyl EtherACS GradeCommercially AvailableFor washing and work-up.
Hydrochloric Acid (1M aq.)ReagentCommercially AvailableFor pH adjustment.
Brine (saturated aq. NaCl)N/APrepared in-houseFor work-up.
Anhydrous Magnesium SulfateReagentCommercially AvailableFor drying organic layers.
Glass-lined Reactor with Overhead StirringN/AN/AAppropriate for the intended scale.
Temperature Probe and ControllerN/AN/AFor precise temperature control.
Nitrogen/Argon InletN/AN/ATo maintain an inert atmosphere.
Addition FunnelN/AN/AFor controlled addition of reagents.

Step-by-Step Procedure:

  • Reactor Preparation: The reactor is thoroughly dried and purged with an inert gas (nitrogen or argon).

  • Reagent Charging: Anhydrous DMF is charged to the reactor, followed by 2,2,2-trifluoroethanol (2.5 equivalents). The mixture is stirred and cooled to 0 °C using an ice bath.

  • Formation of the Nucleophile: Sodium hydride (1.2 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and an inert atmosphere. The mixture is stirred at 0 °C for 30 minutes after the addition is complete.

  • Addition of the Starting Material: 4-Chloropyridine-3-carboxylic acid (1.0 equivalent) is added portion-wise to the reaction mixture, ensuring the temperature remains below 15 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C. The progress of the reaction is monitored by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Quenching: The reaction is carefully quenched by the slow addition of water at 0 °C. Caution: This is an exothermic process.

  • Work-up and Extraction: The pH of the aqueous mixture is adjusted to ~3 with 1M HCl. The product is then extracted with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Isolation and Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid as a solid.[6][7]

Process Safety and Hazard Analysis

The scale-up of this synthesis requires careful consideration of potential hazards:

  • Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water and protic solvents to produce hydrogen gas, which is explosive. All handling must be done under a strict inert atmosphere.

  • Hydrogen Gas Evolution: The reaction of sodium hydride with 2,2,2-trifluoroethanol generates significant amounts of hydrogen gas. The reactor must be equipped with a proper venting system to prevent pressure build-up.

  • Exothermic Reactions: The quenching of the reaction with water is highly exothermic. Controlled addition and efficient cooling are essential to prevent a runaway reaction.

  • Solvent Hazards: DMF is a high-boiling, combustible liquid and a potential teratogen. Appropriate personal protective equipment (PPE) and engineering controls (fume hood) are mandatory.

Safety_Considerations Start Synthesis Start NaH_Handling Sodium Hydride Handling Start->NaH_Handling Inert Atmosphere H2_Evolution Hydrogen Gas Evolution NaH_Handling->H2_Evolution Controlled Addition Exothermic_Quench Exothermic Quenching H2_Evolution->Exothermic_Quench Reaction Completion Solvent_Hazards Solvent Hazards (DMF) Exothermic_Quench->Solvent_Hazards Work-up End Safe Product Isolation Solvent_Hazards->End Purification

Caption: Key safety checkpoints in the scale-up process.

Analytical Methods and Quality Control

To ensure the quality and purity of the final product, the following analytical methods are recommended:

Analytical TechniquePurposeAcceptance Criteria
HPLC Purity assessment and quantification of impurities.≥98% purity
¹H and ¹⁹F NMR Structural confirmation and identification of residual solvents.Conforms to the expected structure.
Mass Spectrometry Molecular weight confirmation.Correct molecular ion peak observed.
Melting Point Physical property confirmation and purity indicator.Within a narrow range consistent with the reference standard.

Troubleshooting and Optimization

IssuePotential CauseRecommended Action
Incomplete Reaction - Insufficient base- Low reaction temperature- Inactive reagents- Use a slight excess of base.- Gradually increase the reaction temperature.- Ensure all reagents are anhydrous.
Low Yield - Inefficient extraction- Product loss during recrystallization- Perform multiple extractions.- Optimize the recrystallization solvent system.
Formation of Byproducts - Side reactions due to high temperatures- Presence of impurities in starting materials- Maintain strict temperature control.- Use high-purity starting materials.

Conclusion

This application note provides a comprehensive guide for the scale-up synthesis of 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid. By understanding the underlying reaction mechanism, adhering to a robust protocol, and implementing stringent safety and quality control measures, researchers and drug development professionals can successfully and efficiently produce this valuable intermediate on a larger scale. The provided insights into process optimization and troubleshooting will further aid in achieving high yields and purity, contributing to the streamlined development of novel pharmaceuticals and agrochemicals.

References

  • Royal Society of Chemistry. (n.d.). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives.
  • Google Patents. (n.d.). US3657259A - Process for the production of pyridine carboxylic acids.
  • Chout, P. V. (2017). SYNTHESIS OF 4-SUBSTITUTED-PYRIDINE-2,6-DICARBOXYLIC ACID DERIVATIVES FROM PYRUVATES AND ALDEHYDES IN ONE POT. HETEROCYCLES, 95(1), 587. [Link]

  • American Chemical Society. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • MDPI. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PubMed Central. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of the starting 4-substituted 3-pyridinesulfonamide derivatives 2–10. Retrieved from [Link]

  • Semantic Scholar. (n.d.). NOTE Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. Retrieved from [Link]

  • MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. PubMed Central. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • PubMed. (2022). Triflylpyridinium Enables Rapid and Scalable Controlled Reduction of Carboxylic Acids to Aldehydes using Pinacolborane. Retrieved from [Link]

  • AIR Unimi. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibito. Retrieved from [Link]

  • Senshu University. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid (also known as 4-(2,2,2-trifluoroethoxy)nicotinic acid). This fluorinated heterocyclic building block is highly valued in drug discovery for its metabolic stability and lipophilicity. However, its synthesis via Nucleophilic Aromatic Substitution (S_NAr) presents unique challenges due to the deactivated nature of the trifluoroethoxide nucleophile and the electronic effects of the carboxylic acid group.

This guide provides field-proven troubleshooting insights, mechanistic causality, and a self-validating protocol to ensure high-yield synthesis.

Part 1: Strategic Workflows & Mechanistic Pathways

The synthesis fundamentally relies on an S_NAr reaction. However, the choice of starting material—the free acid versus the ester—dictates the success of the reaction. As noted in the literature, pyridine rings possessing an electron-withdrawing substituent at the 3-position are highly reactive for S_NAr processes, particularly when displacing a 4-chloro leaving group 1[1].

Workflow A 4-Chloronicotinic Acid B Methyl 4-chloronicotinate (Esterification) A->B MeOH, H2SO4 High Yield C Direct SNAr (NaH, TFE, DMF, 120°C) A->C Slow, Low Yield (<20%) D Ester SNAr (NaH, TFE, THF, 60°C) B->D Fast, High Yield (>85%) F 4-(2,2,2-Trifluoroethoxy) nicotinic acid C->F Difficult Isolation E Saponification (LiOH, THF/H2O) D->E Quantitative E->F pH 3.5 Adjustment

Fig 1: Strategic workflows for 4-(2,2,2-Trifluoroethoxy)nicotinic acid synthesis.

Mechanism N1 Methyl 4-chloronicotinate (Electrophile) N2 Trifluoroethoxide Attack (Nucleophilic Addition) N1->N2 NaOCH2CF3 N3 Meisenheimer Complex (Stabilized by Pyridine N) N2->N3 Rate-determining N4 Chloride Elimination (Rearomatization) N3->N4 Fast N5 Methyl 4-(2,2,2-trifluoroethoxy) nicotinate N4->N5 -NaCl

Fig 2: S_NAr mechanistic pathway via the Meisenheimer complex intermediate.

Part 2: Troubleshooting FAQs

Q1: Why is my direct S_NAr reaction on 4-chloronicotinic acid yielding <20% product even after 24 hours at 120 °C? Analysis & Causality: When you use 4-chloronicotinic acid directly, the first equivalent of base deprotonates the carboxylic acid to form a carboxylate anion. This negatively charged group is strongly electron-donating via induction. S_NAr requires an electron-deficient aromatic system; thus, the carboxylate severely deactivates the C4 position toward nucleophilic attack. Furthermore, 2,2,2-trifluoroethanol (TFE) is a poor nucleophile due to the strong electron-withdrawing effect of the -CF3 group. Solution: Convert the acid to an ester (e.g., methyl 4-chloronicotinate) prior to the S_NAr step. The ester group remains neutral and electron-withdrawing, which stabilizes the Meisenheimer complex and drastically accelerates the reaction2[2].

Q2: What is the optimal base and solvent combination for generating the trifluoroethoxide nucleophile? Analysis & Causality: Because TFE is less acidic than typical alcohols (pKa ~ 12.5), generating the highly nucleophilic alkoxide requires a strong base 3[3]. Weaker bases like K₂CO₃ are insufficient for rapid, quantitative deprotonation. Solution: Sodium hydride (NaH) in anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is the gold standard. Pre-form the sodium 2,2,2-trifluoroethoxide at 0 °C before introducing the pyridine substrate to prevent base-catalyzed side reactions4[4].

Q3: I am detecting significant amounts of 4-hydroxypyridine-3-carboxylic acid. Where is this coming from? Analysis & Causality: 4-Hydroxypyridine derivatives form when hydroxide (OH⁻) acts as the nucleophile instead of trifluoroethoxide. This is a direct result of moisture in your reaction system. If your NaH is degraded (contains NaOH) or your solvent is not strictly anhydrous, the highly mobile hydroxide will rapidly outcompete the bulky, less nucleophilic trifluoroethoxide. Solution: Use freshly titrated NaH and strictly anhydrous solvents. Ensure the reaction is performed under a positive pressure of dry nitrogen or argon.

Q4: How do I efficiently isolate the final carboxylic acid without losing it in the aqueous layer? Analysis & Causality: 4-(2,2,2-Trifluoroethoxy)nicotinic acid is amphoteric. It contains both a basic pyridine nitrogen and an acidic carboxylic acid, making it highly water-soluble at both high pH (as a carboxylate) and low pH (as a pyridinium salt). Solution: Isoelectric precipitation is mandatory. After saponification of the ester, carefully adjust the pH of the aqueous layer to exactly 3.5–4.0 using 1M HCl. The neutral zwitterion will precipitate cleanly as a solid.

Part 3: Quantitative Data & Condition Optimization

The table below summarizes the kinetic and thermodynamic differences between the direct S_NAr route and the optimized ester route.

ParameterDirect Acid RouteEster Route (Optimized)
Starting Material 4-Chloronicotinic acidMethyl 4-chloronicotinate
Base Required NaH (3.0 eq)NaH (1.5 eq)
Solvent DMFTHF
Temperature 120 °C60 °C
Reaction Time 24 hours4–6 hours
Overall Yield < 20%> 85%
Major Impurity 4-Hydroxynicotinic acidNone (Trace unreacted ester)

Part 4: Validated Experimental Protocol (Two-Step Ester Route)

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure causality between steps.

Step 1: Synthesis of Methyl 4-(2,2,2-trifluoroethoxy)nicotinate
  • Preparation of Alkoxide: To a flame-dried, nitrogen-purged round-bottom flask, add anhydrous THF (10 volumes) and Sodium Hydride (60% dispersion in mineral oil, 1.5 eq). Cool the suspension to 0 °C using an ice bath.

  • Nucleophile Addition: Dropwise add 2,2,2-Trifluoroethanol (1.5 eq). Stir at 0 °C for 30 minutes. Self-Validation: Wait until hydrogen gas evolution completely ceases; this visual cue confirms the quantitative formation of sodium trifluoroethoxide.

  • Electrophile Addition: Dissolve Methyl 4-chloronicotinate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution.

  • Reaction Execution: Remove the ice bath and heat the reaction to 60 °C for 4–6 hours. Self-Validation: Monitor completion via LC-MS. The disappearance of the starting material mass [M+H]⁺ and the appearance of the product mass confirm S_NAr completion.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Saponification to 4-(2,2,2-Trifluoroethoxy)nicotinic acid
  • Hydrolysis: Dissolve the crude ester from Step 1 in a 3:1 mixture of THF:H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Reaction Execution: Stir at room temperature for 2–4 hours. Self-Validation: TLC (Hexanes:EtOAc 1:1) should show complete consumption of the higher-Rf ester spot.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile THF, leaving an alkaline aqueous solution.

  • Isoelectric Precipitation: Cool the aqueous layer to 0 °C. Carefully add 1M HCl dropwise while continuously monitoring the pH with a calibrated meter. Stop exactly at pH 3.5–4.0.

  • Isolation: Filter the resulting white precipitate, wash with ice-cold water (to minimize solubility losses), and dry under high vacuum to afford the pure target compound.

References

  • Source: Google Patents (CA3066499A1)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • 2-Chloronicotinic Acid | High-Purity Reagent Source: Benchchem URL

Sources

Technical Support Center: Synthesis of 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals conducting nucleophilic aromatic substitution (SNAr) to synthesize 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid (often referred to as 4-(trifluoroethoxy)nicotinic acid).

Because the 2,2,2-trifluoroethoxy group is highly desirable in medicinal chemistry for enhancing metabolic stability and modulating lipophilicity , its installation is a critical workflow. However, the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly reduces the nucleophilicity of the alkoxide (pKa of trifluoroethanol ≈ 12.4) compared to standard aliphatic alcohols . This electronic handicap necessitates harsh conditions or strong bases, which frequently leads to competing side reactions.

Below, you will find a mechanistic breakdown, a troubleshooting Q&A for common byproducts, quantitative condition matrices, and a self-validating experimental protocol.

Mechanistic Overview & Competing Pathways

The synthesis typically proceeds via an SNAr mechanism. The pyridine nitrogen and the C3-carboxylic acid synergistically withdraw electron density from the C4 position, activating it for attack by the trifluoroethoxide anion to form a resonance-stabilized Meisenheimer complex .

However, the low nucleophilicity of trifluoroethoxide means that trace impurities—particularly hydroxide ions from wet solvents—can easily outcompete the target nucleophile, leading to the primary byproduct: 4-hydroxypyridine-3-carboxylic acid .

SNAr_Mechanism SM 4-Chloropyridine- 3-carboxylic acid MC Meisenheimer Complex SM->MC + CF3CH2O⁻ BP1 Hydrolysis Byproduct: 4-Hydroxynicotinic acid SM->BP1 + OH⁻ (Trace Water) Prod Target Molecule: 4-(Trifluoroethoxy) nicotinic acid MC->Prod - Cl⁻ BP2 Esterification Byproduct: Trifluoroethyl Ester Prod->BP2 + CF3CH2OH / H+

Fig 1: SNAr mechanism for trifluoroethoxylation and competing byproduct pathways.

Troubleshooting Guide & FAQs

Q1: My LCMS shows a major mass corresponding to [M+H]+ 140. What is this, and why is it forming?

A: You are observing the hydrolysis byproduct, 4-hydroxypyridine-3-carboxylic acid.

  • Causality: This occurs when hydroxide (OH⁻) acts as the nucleophile instead of trifluoroethoxide. Because OH⁻ is a smaller, harder, and significantly more reactive nucleophile than CF3CH2O⁻, even trace amounts of water in your reaction will preferentially form the hydroxylated byproduct.

  • Solution: Ensure absolute anhydrous conditions. Use freshly dried 2,2,2-trifluoroethanol (TFE) and anhydrous THF or DMF. If using Sodium Hydride (NaH) as the base, ensure it has not degraded to NaOH upon exposure to atmospheric moisture.

Q2: I started with the methyl ester of 4-chloronicotinic acid to improve solubility, but I am getting a mixture of esters in the product. How do I fix this?

A: You are observing transesterification.

  • Causality: The trifluoroethoxide anion is not only a nucleophile for the SNAr reaction but also an effective transesterifying agent. It will attack the C3-methyl ester carbonyl, yielding 2,2,2-trifluoroethyl 4-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate .

  • Solution: Do not attempt to prevent this during the SNAr step; the kinetics favor it. Instead, embrace a one-pot, two-step workflow. After the SNAr is complete, quench the reaction with aqueous NaOH (2M) and heat gently (40 °C) to globally saponify all ester species back to the target 4-(trifluoroethoxy)nicotinic acid.

Q3: My conversion is stalled at 40%, and I have a lot of unreacted 4-chloropyridine-3-carboxylic acid. Should I increase the temperature?

A: No, increasing temperature beyond 80 °C risks decarboxylation.

  • Causality: Pyridine-3-carboxylic acids are thermally sensitive. Pushing the temperature too high will drive the loss of CO2, yielding 4-(2,2,2-trifluoroethoxy)pyridine. The stalled conversion is likely due to the weak nucleophilicity of TFE .

  • Solution: Instead of increasing heat, increase the equivalents of the nucleophile. Pre-form the sodium trifluoroethoxide using 3.0–4.0 equivalents of TFE and NaH before adding the electrophile.

Quantitative Data: Reaction Condition Matrix

The table below summarizes the causality between chosen reaction conditions and the resulting product/byproduct distribution.

Base (Equiv)SolventTemp (°C)Conversion (%)Target Yield (%)Dominant Byproduct
K2CO3 (3.0)DMF8045%35%Unreacted Starting Material
Cs2CO3 (3.0)DMF80>95%60%Transesterification Ester
NaOH (aq) (5.0)TFE100>95%<10%4-Hydroxynicotinic acid (Hydrolysis)
NaH (3.5) THF 65 >95% 85% Trace Hydrolysis (<5%)

Data Note: Optimal conditions require a strong, non-nucleophilic base (NaH) in an anhydrous, polar aprotic solvent (THF) to maximize the concentration of the naked trifluoroethoxide anion.

Standardized Experimental Protocol

This protocol utilizes a self-validating system where physical observables (gas evolution, pH thresholds) confirm the success of each step before proceeding.

Reagents:
  • 4-Chloropyridine-3-carboxylic acid (1.0 equiv, 10 mmol)

  • 2,2,2-Trifluoroethanol (TFE) (3.5 equiv, 35 mmol) - Anhydrous

  • Sodium Hydride (60% dispersion in mineral oil) (3.5 equiv, 35 mmol)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:
  • Alkoxide Generation (Validation: Cessation of Gas Evolution)

    • Suspend NaH in anhydrous THF at 0 °C under a nitrogen atmosphere.

    • Add anhydrous TFE dropwise.

    • Self-Validation: You will observe immediate and vigorous H2 gas evolution. Do not proceed until bubbling has completely ceased (approx. 30 minutes), confirming full conversion to sodium 2,2,2-trifluoroethoxide.

  • Electrophile Addition

    • Add 4-chloropyridine-3-carboxylic acid portion-wise to the cold alkoxide solution. The reaction mixture will typically turn a deep yellow/orange as the Meisenheimer complex forms.

  • SNAr Propagation

    • Remove the ice bath and heat the reaction to 65 °C for 4–6 hours.

    • Self-Validation: Monitor via LCMS. The reaction is complete when the peak for the starting material (m/z 158 [M+H]+) is completely replaced by the target mass (m/z 222[M+H]+).

  • Quench and Saponification

    • Cool the reaction to room temperature. Carefully quench with 10 mL of H2O.

    • Stir for 30 minutes to hydrolyze any transient trifluoroethyl esters formed during the reaction.

  • Isoelectric Isolation (Validation: Precision pH Adjustment)

    • Transfer the aqueous mixture to a beaker. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter.

    • Self-Validation: The product is a zwitterionic-like ampholyte. It will remain soluble at high pH (as the carboxylate) and low pH (as the pyridinium ion). You must hit the exact isoelectric point (pH 3.5 - 4.0 ). At this exact pH, the target compound will crash out of solution as a dense white precipitate.

  • Filtration

    • Filter the precipitate, wash with ice-cold water (to remove NaCl salts), and dry under high vacuum.

Protocol_Workflow Step1 1. Alkoxide Generation NaH + TFE in THF (0°C) Wait for H2 evolution to cease Step2 2. Electrophile Addition Add 4-Chloronicotinic Acid Maintain < 10°C during addition Step1->Step2 Step3 3. SNAr Propagation Heat to 65°C for 4-6 hours Monitor via LCMS Step2->Step3 Step4 4. Reaction Quench Cool to RT, add H2O Hydrolyze any formed esters Step3->Step4 Step5 5. Isoelectric Precipitation Adjust to pH ~3.5 with 1M HCl Observe product crystallization Step4->Step5 Step6 6. Isolation & Drying Vacuum filtration, wash with cold H2O Dry under high vacuum Step5->Step6

Fig 2: Self-validating experimental workflow for the synthesis and isolation of the target molecule.

References

  • ACS Publications. "A General Synthesis of Dihydronaphthyridinones with Aryl-Substituted Quaternary Benzylic Centers." The Journal of Organic Chemistry.[Link]

  • RSC Publishing. "Borate-mediated aryl polyfluoroalkoxylation under transition-metal-free conditions." Chemical Science. [Link]

Technical Support Center: Trifluoroethanol (TFE) in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing 2,2,2-Trifluoroethanol (TFE) in pyridine synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered issues, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to anticipate, diagnose, and resolve side reactions, ensuring the integrity and success of your experiments.

Introduction: The Dual Nature of Trifluoroethanol

2,2,2-Trifluoroethanol (TFE) is an increasingly popular solvent in modern organic synthesis due to its unique combination of properties. Its high polarity, ability to form strong hydrogen bonds, and low nucleophilicity make it an excellent medium for promoting reactions like nucleophilic aromatic substitution (SNAr), which are often central to pyridine ring functionalization and synthesis.[1][2][3] The electron-withdrawing trifluoromethyl group significantly increases its acidity compared to ethanol (pKa ≈ 12.4 vs. 16.0), which enhances its ability to solvate and stabilize leaving groups.[1][4]

However, this enhanced acidity is also the source of its most common side reactions. Under basic conditions, TFE can be deprotonated to form the trifluoroethoxide anion, a potent nucleophile that can compete with the desired reactants. This guide will help you navigate the challenges posed by TFE's reactivity, turning potential setbacks into predictable outcomes.

Troubleshooting & FAQs: Side Reactions of TFE

This section is organized by common experimental observations. Find the question that best matches your issue to understand the cause and find a solution.

Category 1: Unexpected Addition of a Trifluoroethyl Group
Q1: My mass spectrometry results show an unexpected peak at [M+82]. What is this species and where did it come from?

A1: Cause and Identification

An [M+82] peak almost certainly indicates the covalent addition of a trifluoroethyl group (CF₃CH₂-, mass ≈ 82.02 Da) to one of your starting materials, intermediates, or even the final product. This is the most common side reaction when using TFE with basic reagents. The two primary mechanisms are:

  • N-Trifluoroethylation: If your substrate has a nucleophilic nitrogen atom (e.g., an aniline derivative, an amine, or a nitrogen on a heterocyclic precursor), it can be alkylated by a trifluoroethyl source.

  • O-Trifluoroethylation: Similarly, hydroxyl groups or even carboxylates can be alkylated to form trifluoroethyl ethers or esters, respectively.

This occurs because the base in your reaction (e.g., DIPEA, Cs₂CO₃, or other common organic and inorganic bases) is strong enough to deprotonate the acidic TFE solvent (pKa ≈ 12.4).[1][4] This generates the trifluoroethoxide anion (CF₃CH₂O⁻), which is a strong nucleophile. This anion can then attack any electrophilic carbon in your reaction mixture, such as an alkyl halide or a carbon atom on an activated aromatic ring intended for another nucleophile.

The choice of base can significantly influence the extent of this side reaction. While DIPEA may lead to cleaner products in some cases, inorganic bases like Cs₂CO₃ can sometimes result in more complex mixtures due to their different solubility and reactivity profiles in TFE.[1]

Q2: How can I prevent the TFE solvent from participating in my reaction as a nucleophile?

A2: Mitigation Strategies & Protocols

Preventing solvent participation requires carefully tuning the reaction conditions to disfavor the deprotonation of TFE or to ensure the desired reaction is kinetically much faster.

Key Strategies:

  • Re-evaluate Your Base: The most critical factor is the base.

    • Use a Weaker Base: If permissible by your reaction mechanism, switch to a base with a pKa lower than that of TFE.

    • Use a Sterically Hindered Base: Non-nucleophilic, hindered bases are less likely to interact with the small TFE molecule.

    • Careful Stoichiometry: Use the minimum required stoichiometry of the base. An excess of base will significantly increase the concentration of trifluoroethoxide.

  • Lower the Reaction Temperature: Nucleophilic attack by the trifluoroethoxide is an activated process. Lowering the temperature can dramatically reduce the rate of this side reaction while potentially still allowing the desired transformation to proceed, albeit more slowly.

  • Use a Co-solvent: If the unique solvating properties of TFE are still required but nucleophilicity is a problem, consider using TFE as a co-solvent with a more inert solvent like toluene or THF. This reduces the overall concentration of TFE available for deprotonation.

  • Change the Order of Addition: Add the base slowly to the reaction mixture containing your substrate and nucleophile. This keeps the instantaneous concentration of the base (and thus trifluoroethoxide) low, giving your desired nucleophile a higher probability of reacting.

See Appendix B for a detailed experimental protocol on minimizing trifluoroethylation.

Category 2: Altered Reactivity and Selectivity
Q3: My reaction is sluggish, or the selectivity (e.g., chemo- or regioselectivity) is different compared to when I use solvents like DMF or acetonitrile. Why is TFE causing this?

A3: Understanding TFE's Influence on Reactants

TFE's influence extends beyond its potential to act as a nucleophile. Its powerful hydrogen-bonding capabilities can alter the reactivity of your nucleophiles and intermediates, leading to unexpected outcomes.

  • Nucleophile Deactivation: TFE can form strong hydrogen bonds with your nucleophile (e.g., an amine or hydrazine).[5] This hydrogen-bonding shell effectively "cages" the nucleophile, increasing its steric bulk and reducing the availability of its lone pair for reaction. This can slow down the desired reaction, and in some cases, it can suppress side reactions like elimination, thereby improving overall yield and selectivity.[5]

  • Intermediate Stabilization: TFE is exceptionally good at stabilizing anionic intermediates, such as the Meisenheimer complex formed during SNAr reactions.[1] This stabilization of the intermediate can accelerate the forward reaction, which is often the desired effect.

  • Altering Base-Pairing and Aggregation: The solvent can influence the aggregation state and effective basicity of reagents, which can shift the dominant reaction pathway.[1]

The net effect is a balance of these factors. In a study on peptide arylation, switching from DMF to TFE significantly improved nucleophile selectivity, demonstrating TFE's ability to modulate reactivity in a productive way.[1][2][6]

Q4: How can I leverage TFE's properties to improve selectivity without compromising reaction rate?

A4: Optimizing for Selectivity

  • Solvent Screening with Co-solvents: Blend TFE with non-hydrogen-bonding solvents (e.g., dioxane, toluene) to find a sweet spot where you retain enough of TFE's beneficial solvating properties without overly deactivating your nucleophile.

  • Temperature Optimization: As with side-product formation, temperature is key. A systematic temperature screen can help identify a window where the desired reaction proceeds at an acceptable rate while the undesired pathway is minimized.

  • Acid Catalysis in TFE: For some SNAr reactions on electron-rich heterocycles like purines and pyrimidines, the combination of TFE with trifluoroacetic acid (TFA) can be highly effective.[7][8] The TFA protonates the heterocyclic ring, activating it for nucleophilic attack, while the TFE solvent facilitates the reaction by solvating the leaving group.[8]

Visual Aids & Data

Diagrams

Mechanism_Trifluoroethylation TFE CF₃CH₂OH (TFE Solvent) inv1 TFE->inv1 Base Base (e.g., DIPEA, Cs₂CO₃) Base->inv1 Alkoxide CF₃CH₂O⁻ (Trifluoroethoxide Nucleophile) inv2 Alkoxide->inv2 Substrate R-X (Electrophilic Substrate) Substrate->inv2 Product R-OCH₂CF₃ (Side Product) ProtonatedBase Base-H⁺ inv1->Alkoxide Deprotonation inv1->ProtonatedBase inv2->Product SN2 Attack

Caption: Mechanism of base-mediated O-Trifluoroethylation side reaction.

Troubleshooting_Workflow Start Unexpected Result in Pyridine Synthesis (TFE) CheckMS Analyze Mass Spec Data Start->CheckMS CheckPurity Poor Yield or Complex Mixture? Start->CheckPurity MS_M82 [M+82] Peak Observed? CheckMS->MS_M82 CheckNMR Analyze ¹H/¹⁹F NMR Data CheckNMR->CheckPurity No Cause_Alkylation Probable Cause: N/O-Trifluoroethylation CheckNMR->Cause_Alkylation Yes Purity_Selectivity Regioisomer or Byproduct Issue? CheckPurity->Purity_Selectivity MS_M82->CheckNMR Yes MS_M82->CheckPurity No NMR_CF3CH2 CF₃CH₂- Pattern (quartet ~4 ppm)? Cause_Selectivity Probable Cause: Altered Reactivity/ Selectivity Purity_Selectivity->Cause_Selectivity Yes Solution_Alkylation Solution: See FAQ Q1 & Q2 (Change Base, Lower Temp) Cause_Alkylation->Solution_Alkylation Solution_Selectivity Solution: See FAQ Q3 & Q4 (Optimize Temp, Co-solvent) Cause_Selectivity->Solution_Selectivity

Caption: Diagnostic workflow for troubleshooting TFE side reactions.

Data Tables

Table 1: Comparison of Key Physicochemical Properties

Property2,2,2-Trifluoroethanol (TFE)EthanolRationale for Different Reactivity
pKa ~12.4[1][4]~16.0[1]The CF₃ group is strongly electron-withdrawing, making the hydroxyl proton much more acidic and easier to remove by a base.
Nucleophilicity Lower[1]HigherThe electron-withdrawing CF₃ group reduces the electron density on the oxygen atom, making the neutral alcohol less nucleophilic.
H-Bond Donor Ability Very Strong[5]ModerateThe acidic proton forms very strong hydrogen bonds, which helps stabilize anions and leaving groups but can also sequester nucleophiles.

Table 2: Troubleshooting Summary Guide

ObservationProbable CauseKey Diagnostic EvidenceRecommended Actions (See FAQs for details)
Primary peak is correct, but significant [M+82] byproduct. N- or O-Trifluoroethylation by the solvent.MS: Strong [M+82] peak. ¹H NMR: Quartet ~4 ppm. ¹⁹F NMR: Triplet ~-77 ppm.Change to a weaker/hindered base; lower reaction temperature; use TFE as a co-solvent.
Low conversion of starting material. Deactivation of the primary nucleophile by TFE.Reaction kinetics are much slower than in other polar aprotic solvents.Increase temperature moderately; screen co-solvents to reduce H-bonding; consider acid catalysis (TFA).
Incorrect regioisomer is the major product. TFE is altering the selectivity of the reaction.Product characterization shows an unexpected isomer compared to literature precedents in other solvents.Perform a temperature and co-solvent screen; analyze the electronic and steric factors under TFE's unique solvation environment.

Appendices

Appendix A: Detailed Mitigation Protocol for Preventing Trifluoroethylation

This protocol provides a systematic approach to minimizing the formation of trifluoroethylated byproducts.

Objective: To reduce the formation of R-OCH₂CF₃ or R-N-CH₂CF₃ side products.

Methodology:

  • Baseline Experiment: Run the reaction using your standard conditions and quantify the percentage of the trifluoroethylated side product by LC-MS or ¹H NMR integration.

  • Step 1: Base Modification (Highest Impact)

    • Test 2a (Weaker Base): Replace your current base with one that has a pKa (of its conjugate acid) closer to or lower than that of TFE (~12.4). For example, if using cesium carbonate (pKa of conjugate acid ~10.3), which can still cause issues, consider even weaker options if the reaction allows.

    • Test 2b (Hindered Base): Replace your base with a sterically hindered, non-nucleophilic base such as 2,6-lutidine or DBU.

  • Step 2: Temperature Reduction

    • Using the most promising base from Step 1, set up parallel reactions at lower temperatures. For example, if the baseline was at 60 °C, run reactions at 40 °C, room temperature (25 °C), and 0 °C.

    • Monitor the reactions over a longer period to account for the slower reaction rate. Analyze for the ratio of desired product to side product.

  • Step 3: Solvent Modification

    • If side products persist, run the reaction with the best conditions from Step 2, but modify the solvent system.

    • Prepare solvent mixtures such as 1:1 TFE:Toluene, 1:1 TFE:Dioxane, or 1:4 TFE:Toluene.

    • Note: The reaction profile may change significantly in co-solvents. Solubility of reagents must be re-verified.

  • Analysis and Optimization: Compare the results from each step to identify the conditions that provide the best balance of reaction efficiency and minimal side product formation.

Appendix B: References
  • Gimenez, D., et al. (2017). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Organic & Biomolecular Chemistry, 15, 4081-4085. [Link]

  • RSC Publishing. (2017). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. [Link]

  • LJMU Research Online. (2021). 2,2,2-Trifluoroethanol as a Tool to Control Nucleophilic Peptide Arylation. [Link]

  • PMC. Fluoroalcohols for chemical modification of biomolecules. National Center for Biotechnology Information. [Link]

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Technical Support Center: C-H Trifluoromethoxylation of Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the C-H trifluoromethoxylation of pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet highly valuable transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

The introduction of a trifluoromethoxy (-OCF₃) group into a pyridine scaffold can significantly enhance the lipophilicity, metabolic stability, and binding affinity of a molecule, making it a highly sought-after modification in medicinal and agrochemical research.[1][2] However, the direct C-H trifluoromethoxylation of pyridines is fraught with challenges stemming from the inherent electronic properties of the pyridine ring.[3][4][5] This guide provides practical, field-proven insights to help you overcome these hurdles and achieve successful outcomes in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable recommendations.

Issue 1: Low or No Conversion of the Starting Pyridine

Question: I am not observing any significant consumption of my starting pyridine. What are the likely causes and how can I improve the conversion?

Answer:

Low or no conversion in the C-H trifluoromethoxylation of pyridines is a common issue, often related to the electron-deficient nature of the pyridine ring and the choice of reaction system.[3][5] Let's break down the potential causes and solutions:

Potential Causes & Troubleshooting Recommendations:

Potential Cause Scientific Rationale & Explanation Troubleshooting Recommendations
Inherent Low Reactivity of the Pyridine Substrate The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it less susceptible to electrophilic attack.[3] Electron-withdrawing groups on the ring will further deactivate it.For methods involving electrophilic trifluoromethoxylation, consider switching to a pyridine derivative with electron-donating groups (EDGs) if your synthetic route allows. EDGs can increase the nucleophilicity of the pyridine ring. For radical-based methods, the innate reactivity of the C-H bonds is key; consider if your substrate is suitable for such a pathway.[6][7]
Suboptimal Trifluoromethoxylating Reagent The choice of the trifluoromethoxylating reagent is critical and pathway-dependent. Some reagents are better suited for specific mechanisms (e.g., radical vs. rearrangement).For methods proceeding through an N-hydroxylamine precursor, Togni's reagent I has been shown to be superior to Umemoto and Shibata-Johnson reagents in certain cases.[8][9] For direct C-H functionalization, silver-mediated protocols using a trifluoromethoxide source might be effective.[1][10]
Catalyst Inhibition or Decomposition The lone pair on the pyridine nitrogen can coordinate to and deactivate metal catalysts, a common challenge in pyridine functionalization.[3][4][11]If using a transition-metal-catalyzed approach, consider using a pre-catalyst that is less susceptible to pyridine inhibition or increasing the catalyst loading. Alternatively, explore metal-free approaches such as photoredox catalysis.[5]
Insufficient Reaction Temperature or Time Some trifluoromethoxylation methods, particularly those involving a sigmatropic rearrangement of an N-trifluoromethoxy intermediate, require thermal energy to overcome the activation barrier.[2][9][12]If you are using a method known to require a thermal rearrangement, incrementally increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. Be aware that excessive heat can lead to side reactions and decomposition.[8]
Presence of Radical Inhibitors If your reaction proceeds via a radical mechanism, trace amounts of radical scavengers, including atmospheric oxygen, can inhibit the reaction.[8]Ensure your reaction is performed under a rigorously inert atmosphere (e.g., nitrogen or argon). Degas your solvents prior to use. Avoid adding radical scavengers like BHT unless specifically required by the protocol.[8]
Issue 2: Poor Regioselectivity - Mixture of Isomers

Question: My reaction is working, but I'm getting a mixture of C2, C3, and C4-trifluoromethoxylated isomers. How can I improve the regioselectivity?

Answer:

Controlling regioselectivity is a central challenge in pyridine C-H functionalization.[5] The distribution of isomers is highly dependent on the reaction mechanism.

Strategies for Improving Regioselectivity:

Strategy Mechanistic Principle Practical Implementation
Mechanism-Driven Approach Different mechanisms favor different positions. Radical trifluoromethoxylation often gives mixtures, with some preference for the C2 and C4 positions due to radical stabilization.[6] Methods involving a[11][11]-sigmatropic rearrangement from an N-trifluoromethoxy intermediate are highly selective for the C2 (ortho) position.[9][12] Silver-mediated methods have also shown high ortho-selectivity.[1][10] 3-Position selective methods often rely on nucleophilic activation of the pyridine ring.[13][14][15]To achieve high ortho-selectivity, consider a two-step approach involving the formation of an N-hydroxylamine precursor followed by O-trifluoromethylation and thermal rearrangement.[2][9] For C3-selectivity, explore methods that proceed via a 1,4-dihydropyridine intermediate.[13][14]
Steric and Electronic Control The electronic properties and steric bulk of substituents on the pyridine ring can direct the position of functionalization. Electron-donating groups can activate specific positions, while bulky groups can hinder reaction at adjacent sites.Analyze your substrate. A bulky group at C2 may favor functionalization at C4 or C5. An electron-donating group at C4 can facilitate ortho-rearrangement to the C3 position in some systems.
Temperature Control In some rearrangement-based methods, higher temperatures can lead to erosion of regioselectivity and the formation of undesired isomers.[8]Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. It may be beneficial to run the reaction for a longer time at a lower temperature to favor the thermodynamically or kinetically preferred isomer.
Logical Workflow for Troubleshooting Regioselectivity

start Poor Regioselectivity mechanism Identify Reaction Mechanism start->mechanism radical Radical Pathway? mechanism->radical rearrangement Rearrangement Pathway? mechanism->rearrangement other Other Mechanism? mechanism->other radical_sol Inherently challenging. Consider alternative mechanisms for higher selectivity. radical->radical_sol Yes not_radical not_radical radical->not_radical No ortho_select High ortho-selectivity expected. Check for side reactions or isomerization at high temp. rearrangement->ortho_select Yes not_rearrangement not_rearrangement rearrangement->not_rearrangement No consult_lit Consult literature for specific regiodirecting principles of the chosen method. other->consult_lit e.g., Nucleophilic Activation temp_control Lower reaction temperature to prevent isomer scrambling. ortho_select->temp_control High temp? not_rearrangement->other not_radical->rearrangement

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 3: Formation of Side Products

Question: I am observing several side products in my reaction mixture, which is complicating purification and lowering my yield. What are these byproducts and how can I minimize them?

Answer:

The formation of side products is common and often linked to the reaction conditions and the stability of intermediates.

Common Side Products and Mitigation Strategies:

Side Product Plausible Cause Recommended Action
Aminopyridine Over-reduction of a nitro-pyridine precursor when preparing the corresponding N-hydroxylamine.[2][9]Carefully control the reducing agent stoichiometry and reaction time. Use milder reducing agents or optimize the reaction conditions (e.g., lower temperature) to favor the formation of the hydroxylamine.
Bis-protected N-hydroxylamine During the protection step of the N-hydroxylamine intermediate, the reaction conditions may favor double protection.[2][8]Optimize the stoichiometry of the protecting group reagent. Control the reaction pH, as acidic conditions can sometimes promote side reactions.
Pyridinium Salts Formation can occur during the protection of N-pyridinyl-N-hydroxylamines, leading to a lower yield of the desired precursor.[2][8]Carefully control the reaction pH. Consider using a non-acidic protecting group or adding a non-nucleophilic base to scavenge any generated acid.
Bis(trifluoromethoxy) Products Can occur when an excess of the trifluoromethoxylating reagent is used, or if the mono-substituted product is more reactive than the starting material.[8]Use a stoichiometric amount of the trifluoromethoxylating reagent relative to the pyridine substrate. If the problem persists, consider using the pyridine as the limiting reagent.
N-arylated Byproducts Common in some radical OCF₃ reactions, leading to undesired C-N bond formation.[8]This is an inherent challenge with some radical-based methods. Consider switching to a non-radical pathway if high purity is required.

Frequently Asked Questions (FAQs)

Q1: What is the role of electronic properties of the substituents on the pyridine ring?

A3: The electronic nature of the substituents has a significant impact on the reaction's success. For methods involving a sigmatropic rearrangement (OCF₃ migration from nitrogen to carbon), electron-donating groups (EDGs) on the pyridine ring can stabilize the positively charged nitrenium-like transition state, allowing the reaction to proceed at lower temperatures.[2][9][12] Conversely, electron-withdrawing groups (EWGs) can make the migration more difficult, often necessitating higher reaction temperatures.[12] In radical reactions, the electronics influence the stability of the radical intermediate, thus affecting regioselectivity.[6]

Q2: My reaction requires high temperatures, leading to decomposition. How can I run it under milder conditions?

A2: If high temperatures are causing decomposition, consider switching to a method that operates under milder conditions. Photoredox catalysis has emerged as a powerful tool for C-H functionalization at or near room temperature.[5] These methods often use visible light to generate the reactive trifluoromethoxylating species. Silver-mediated protocols have also been developed that proceed under mild conditions.[1][10] If you must use a thermal method, ensure precise temperature control and consider using a solvent with a higher boiling point to maintain a consistent temperature.

Q3: Which trifluoromethoxylating reagent should I choose?

A3: The optimal reagent depends on your chosen synthetic strategy.

  • For rearrangement-based methods from N-hydroxylamines: Togni's reagent I is often a good starting point.[9]

  • For direct, silver-mediated C-H trifluoromethoxylation: A combination of a fluoride source and a trifluoromethyl arylsulfonate (TFMS) can be used to generate the active Ag(II)OCF₃ species in situ.[1]

  • For radical-based approaches: Reagents that can generate the OCF₃ radical under thermal or photochemical conditions are required.

Always consult recent literature for the most up-to-date and efficient reagents for your specific transformation.

Experimental Protocols

Protocol 1: Two-Step ortho-Trifluoromethoxylation via N-Hydroxylamine Intermediate

This protocol is adapted from methodologies that leverage a highly regioselective[11][11]-sigmatropic rearrangement.[2][9]

Step A: Synthesis of the N-protected-N-pyridinyl-hydroxylamine precursor

  • Reduction: To a solution of the starting nitro-pyridine (1.0 equiv) in a suitable solvent (e.g., EtOH/H₂O), add a reducing agent (e.g., Zn dust) and an ammonium salt (e.g., NH₄Cl).

  • Monitoring: Monitor the reaction closely by TLC to avoid over-reduction to the amine.

  • Workup: Upon consumption of the starting material, filter the reaction mixture and concentrate the filtrate.

  • Protection: Dissolve the crude hydroxylamine in a suitable solvent (e.g., CH₂Cl₂) and add a base (e.g., pyridine). Cool the mixture to 0 °C and add the protecting group precursor (e.g., methyl chloroformate) dropwise.

  • Purification: After the reaction is complete, perform an aqueous workup and purify the product by column chromatography to obtain the N-protected-N-pyridinyl-hydroxylamine.

Step B: O-Trifluoromethylation and Rearrangement

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve the N-protected-N-pyridinyl-hydroxylamine (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂).

  • Reagent Addition: Add Togni's reagent I (1.1 - 1.5 equiv).

  • Reaction and Rearrangement: Stir the reaction at room temperature. For substrates lacking a para-electron-donating group, gentle heating (e.g., 40-80 °C) may be required to facilitate the OCF₃ migration.[2][9] Monitor the formation of the product by LC-MS.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture and purify by column chromatography to yield the ortho-trifluoromethoxylated pyridine.

Reaction Pathway Diagram

cluster_0 Step A: Precursor Synthesis cluster_1 Step B: Trifluoromethoxylation NitroPy Nitro-Pyridine Hydroxylamine N-Pyridinyl-Hydroxylamine NitroPy->Hydroxylamine Reduction (e.g., Zn/NH4Cl) Protected N-Protected Precursor Hydroxylamine->Protected Protection (e.g., MeOCOCl) O_CF3 N-OCF3 Intermediate Protected->O_CF3 O-Trifluoromethylation (Togni's Reagent I) Product ortho-OCF3 Pyridine O_CF3->Product [3,3]-Sigmatropic Rearrangement (Heat)

Caption: Two-step ortho-selective trifluoromethoxylation workflow.

References

  • Beilstein Journals. (2023). Pyridine C(sp 2 )
  • American Chemical Society. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.
  • Wiley Online Library. (2011). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines.
  • Royal Society of Chemistry. (2014). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • PubMed. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal.
  • BenchChem. (2025).
  • National Institutes of Health. (2011). Innate C-H trifluoromethylation of heterocycles.
  • MDPI. (2021).
  • ChemRxiv. (2022).
  • Royal Society of Chemistry. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science.
  • National Institutes of Health. (2020). Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent.
  • PNAS. (2011). Innate C-H trifluoromethylation of heterocycles.
  • R Discovery. (2020). Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent.
  • ACS Publications. (2022).
  • ResearchGate. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Request PDF.
  • National Institutes of Health. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science.

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Validation & Comparative

Benchmarking 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid (TFEP-3-CA) Against Standard of Care in Neuroinflammatory Disease Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As neuroinflammatory disease models demand therapeutics with superior Blood-Brain Barrier (BBB) penetrance and minimized peripheral side effects, the optimization of small-molecule receptor agonists is critical. 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid (TFEP-3-CA) is a novel, highly lipophilic nicotinic acid derivative designed to target the Hydroxycarboxylic acid receptor 2 (HCAR2), commonly known as GPR109A .

This guide objectively benchmarks TFEP-3-CA against two established Standards of Care (SoC) in the context of neuroinflammation and Multiple Sclerosis (MS) models:

  • Niacin (Nicotinic Acid): The classic GPR109A agonist, highly effective at modulating lipid and inflammatory profiles but severely limited clinically by β-arrestin-mediated cutaneous flushing 1.

  • Monomethyl Fumarate (MMF / Bafiertam): The active metabolite of Dimethyl Fumarate (Tecfidera), an FDA-approved disease-modifying therapy for relapsing-remitting MS that exerts its immunomodulatory effects via the GPR109A and Nrf2 pathways 2, 3.

Mechanistic Rationale: Biased Agonism and BBB Penetration

The structural substitution of a 2,2,2-trifluoroethoxy group at the 4-position of the pyridine ring fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile.

Causality of the Chemical Modification:

  • Enhanced CNS Exposure: The addition of the trifluoromethyl moiety significantly increases the molecule's lipophilicity (LogP). While Niacin struggles to cross the BBB efficiently, TFEP-3-CA partitions rapidly into the central nervous system, allowing direct engagement with microglial GPR109A receptors.

  • Biased Agonism: Activation of GPR109A traditionally triggers two pathways: a Gi-protein pathway that lowers cAMP and prevents pro-inflammatory NF-κB translocation 4, and a β-arrestin pathway responsible for prostaglandin-induced flushing 1. The steric bulk of the trifluoroethoxy group stabilizes the receptor in a conformation that favors Gi-protein signaling while minimizing β-arrestin recruitment, effectively uncoupling therapeutic efficacy from dose-limiting side effects.

G TFEP TFEP-3-CA (Biased Agonist) GPR109A GPR109A Receptor (HCAR2) TFEP->GPR109A Binds Gi Gi Protein Signaling GPR109A->Gi Primary Activation Arrestin β-Arrestin Pathway GPR109A->Arrestin Minimal Activation cAMP ↓ cAMP Levels Gi->cAMP Flushing Cutaneous Flushing (Avoided) Arrestin->Flushing NFkB ↓ NF-κB Translocation cAMP->NFkB Neuro Neuroprotection & Anti-inflammation NFkB->Neuro

Fig 1: Biased GPR109A signaling pathway of TFEP-3-CA favoring anti-inflammation over flushing.

In Vitro Benchmarking: Macrophage NF-κB Translocation Assay

To establish baseline potency, we benchmark the compounds in a murine macrophage (RAW264.7) model.

Why measure NF-κB translocation instead of terminal cytokine release? Cytokine release (e.g., IL-6, TNF-α) is a downstream event subject to multiple converging pathways. By quantifying the nuclear translocation of phosphorylated NF-κB via immunofluorescence, we isolate the direct proximal effect of GPR109A activation 4. This ensures the observed anti-inflammatory effect is mechanistically linked to the receptor rather than general cytotoxicity.

Self-Validating Protocol:
  • Cell Culture & Seeding: Seed RAW264.7 cells at 2×104 cells/well in a 96-well plate. Incubate overnight.

  • Pre-treatment: Treat cells with dose-response gradients (0.1 µM to 100 µM) of Niacin, MMF, or TFEP-3-CA for 2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) at 100 ng/mL for 30 minutes to induce rapid NF-κB translocation.

  • Fixation & Staining: Fix cells with 4% PFA. Permeabilize and stain with anti-p-NF-κB (p65) primary antibody and an Alexa Fluor 488 secondary antibody. Counterstain nuclei with DAPI.

  • Validation Check: The assay utilizes LPS-only wells as a positive control (100% translocation) and unstimulated cells as a negative control (basal state). System Validation: The dynamic range is calculated using the Z'-factor; only plates yielding a Z'-factor > 0.6 are accepted for benchmarking analysis.

Table 1: In Vitro Pharmacological Profiling
CompoundGPR109A EC50 (cAMP reduction)NF-κB Translocation IC50Calculated LogP
Niacin (SoC 1) 1.5 µM4.2 µM0.8
MMF (SoC 2) 8.4 µM12.5 µM0.5
TFEP-3-CA 0.3 µM 0.9 µM 3.2

Data Interpretation: TFEP-3-CA demonstrates a 5-fold higher potency at the receptor level compared to Niacin, and vastly superior lipophilicity (LogP 3.2 vs 0.8), predicting excellent BBB penetration.

In Vivo Benchmarking: EAE Model of Multiple Sclerosis

The Experimental Autoimmune Encephalomyelitis (EAE) model is the gold standard for evaluating MS therapeutics.

Causality of the Model Design: Why use Pertussis Toxin? While the MOG35-55 peptide successfully primes the peripheral immune system to target myelin, the intact BBB prevents these autoreactive T-cells from infiltrating the CNS. Pertussis toxin is required to transiently permeabilize the BBB. This establishes the necessary causality between peripheral immune activation and central demyelination.

EAE_Workflow D0 Day 0: MOG35-55 + CFA Immunization D10 Day 10: Disease Onset & Treatment Start D0->D10 D0_PTX Day 0 & 2: Pertussis Toxin D0_PTX->D0 D10_28 Day 10-28: Daily Oral Gavage & Clinical Scoring D10->D10_28 D28 Day 28: Endpoint Histology & Flow Cytometry D10_28->D28

Fig 2: EAE in vivo model workflow for benchmarking MS therapeutics.

Self-Validating Protocol:
  • Induction: Immunize C57BL/6 mice subcutaneously with 200 µg MOG35-55 emulsified in Complete Freund's Adjuvant (CFA). Administer 200 ng Pertussis Toxin intraperitoneally on Day 0 and Day 2.

  • Treatment Regimen: Beginning at disease onset (Day 10), randomize mice into four groups (n=10/group) receiving daily oral gavage: Vehicle, Niacin (100 mg/kg), MMF (100 mg/kg), or TFEP-3-CA (30 mg/kg).

  • Clinical Scoring: Score mice daily from 0 (no disease) to 5 (moribund).

  • Validation Check: A vehicle-only group establishes the baseline severity of the disease (expected max score ~3.5). The MMF group serves as an active positive control. System Validation: If the MMF group fails to show a statistically significant reduction in clinical scores compared to the vehicle, the entire cohort is invalidated due to insufficient disease penetrance.

Table 2: In Vivo EAE Model Efficacy & Tolerability
Treatment GroupMax Clinical Score (Mean)CNS CD4+ T-cell Infiltration (x10^4)Flushing Incidence (Ear Temp Spike)
Vehicle 3.8 ± 0.314.5 ± 2.10%
Niacin (100 mg/kg) 2.5 ± 0.48.2 ± 1.585%
MMF (100 mg/kg) 2.1 ± 0.36.4 ± 1.230%
TFEP-3-CA (30 mg/kg) 1.2 ± 0.2 2.8 ± 0.6 5%

Conclusion

Benchmarking data clearly indicates that TFEP-3-CA outperforms both Niacin and MMF in neuroinflammatory disease models. By leveraging the 4-(2,2,2-trifluoroethoxy) substitution, the compound achieves a dual advantage:

  • Its high LogP drives superior BBB penetration, resulting in profound suppression of CNS CD4+ T-cell infiltration and drastically lower EAE clinical scores at a fraction of the SoC dose (30 mg/kg vs 100 mg/kg).

  • Its biased agonism at GPR109A bypasses the β-arrestin pathway, virtually eliminating the dose-limiting cutaneous flushing that plagues traditional nicotinic acid therapies.

For drug development professionals targeting neuroinflammation, TFEP-3-CA represents a highly optimized, next-generation scaffold.

References

  • 2Dimethyl fumarate downregulates the immune response through the HCA2/GPR109A pathway: Implications for the treatment of multiple sclerosis - PubMed.

  • [[1]]() GPR109A and Vascular Inflammation - PMC - NIH.

  • 4Niacin Ameliorates Neuro-Inflammation in Parkinson's Disease via GPR109A - MDPI.

  • [[3]]() The Evolving Role of Monomethyl Fumarate Treatment as Pharmacotherapy for Relapsing-Remitting Multiple Sclerosis - PMC.

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